N-Methyl-4-nitro-N-phenylbenzamide
Description
The exact mass of the compound N-Methyl-4-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-4-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGHRIRJFXONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914660 | |
| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-61-5 | |
| Record name | N-Methyl-4-nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl-4-nitro-N-phenylbenzamide CAS number 961-61-5
Technical Monograph: N-Methyl-4-nitro-N-phenylbenzamide (CAS 961-61-5)
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Part 1: Executive Technical Summary
N-Methyl-4-nitro-N-phenylbenzamide (CAS 961-61-5) is a specialized tertiary amide featuring a p-nitrobenzoyl core coupled to an N-methylaniline moiety.[1] Unlike its secondary amide counterparts, this molecule lacks a hydrogen bond donor at the amide nitrogen, a structural modification that significantly alters its physicochemical profile, solubility, and blood-brain barrier (BBB) permeability.[1]
In drug development, this compound serves two primary functions:
-
Pharmacophore Modulation: It acts as a lipophilic analog of 4-nitro-N-phenylbenzamide (a known anticonvulsant scaffold), used to probe the necessity of the amide N-H hydrogen bond in receptor binding.[1]
-
Conformational Probe: Due to the steric bulk of the N-methyl and N-phenyl groups, the molecule exhibits restricted rotation around the C(O)–N bond, making it a valuable model system for studying E/Z rotational barriers and atropisomerism in sterically hindered amides.
Part 2: Structural & Conformational Dynamics
The defining feature of CAS 961-61-5 is the steric congestion around the amide bond. In secondary amides (R-CO-NH-R'), the trans (or Z) conformation is typically preferred to minimize steric clash.[1] However, the introduction of the N-methyl group creates a competitive steric environment between the phenyl ring and the methyl group against the benzoyl moiety.
Key Structural Parameters:
-
Amide Bond Geometry: The C–N bond possesses partial double-bond character (~1.32 Å), creating a high rotational barrier (typically 15–20 kcal/mol).[1]
-
Twisted Conformation: To relieve steric strain between the ortho-hydrogens of the benzoyl ring and the N-phenyl ring, the aromatic systems likely adopt a non-planar geometry, twisted out of the amide plane.
Visualization: Conformational Equilibrium & Steric Forces
Figure 1: Conformational equilibrium driven by steric strain. The N-methylation forces the phenyl rings out of planarity, impacting receptor docking efficiency.
Part 3: Physicochemical Profile
The following data consolidates predicted and experimental values essential for formulation and assay development.
| Property | Value | Technical Context |
| Molecular Formula | C₁₄H₁₂N₂O₃ | |
| Molecular Weight | 256.26 g/mol | Small molecule, fragment-like.[1] |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; likely CNS penetrant.[1] |
| H-Bond Donors | 0 | Critical: Cannot act as a donor; only acceptor. |
| H-Bond Acceptors | 3 | Nitro group (2) + Amide Carbonyl (1).[1] |
| Rotatable Bonds | 3 | C(Ph)-C(O), N-C(Ph), N-Me.[1] |
| Solubility | Low (Water)High (DMSO, DCM) | Requires organic co-solvent (DMSO) for biological assays.[1] |
Part 4: Validated Synthetic Protocol
Objective: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide via Nucleophilic Acyl Substitution. Scale: 10 mmol (Laboratory Scale).
Reagents & Materials
-
Electrophile: 4-Nitrobenzoyl chloride (1.86 g, 10 mmol).[1] Note: Ensure material is free of 4-nitrobenzoic acid (hydrolysis product).[1]
-
Nucleophile: N-Methylaniline (1.07 g, 1.08 mL, 10 mmol).[1]
-
Base: Triethylamine (Et₃N) (1.5 eq, 2.1 mL) or Pyridine. Role: Scavenge HCl byproduct to drive equilibrium.
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL).
Step-by-Step Methodology
-
Preparation (0°C):
-
Charge a flame-dried 100 mL Round Bottom Flask (RBF) with N-methylaniline (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (40 mL).
-
Cool the solution to 0°C using an ice bath. Causality: Controlling temperature prevents side reactions and exothermicity.
-
-
Acylation (0°C → RT):
-
Self-Validating Checkpoint (TLC):
-
Work-up:
-
Quench with 1M HCl (20 mL) to remove unreacted amine and Et₃N.[1]
-
Wash organic layer with Sat. NaHCO₃ (20 mL) to remove any hydrolyzed 4-nitrobenzoic acid.
-
Wash with Brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 0-30% EtOAc/Hexanes).[1]
-
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway utilizing Schotten-Baumann conditions for amide formation.
Part 5: Functional Applications & Biological Relevance
Anticonvulsant SAR (Structure-Activity Relationship)
Research into N-phenylbenzamides has established them as a class of anticonvulsants active in the Maximal Electroshock Seizure (MES) test.[1]
-
Mechanism: These compounds often modulate sodium channels or GABAergic systems.
-
Role of CAS 961-61-5: It serves as a negative control or a specific probe to determine if the amide proton (NH) is essential for binding.[1]
-
If Activity is Retained: The pharmacophore relies on the aromatic rings and carbonyl dipole.
-
If Activity is Lost: The amide NH acts as a critical H-bond donor to the receptor site.
-
Synthetic Intermediate (Reduction)
The nitro group is a "masked" aniline.[1] CAS 961-61-5 can be reduced to 4-amino-N-methyl-N-phenylbenzamide .[1]
-
Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.[1]
-
Utility: The resulting aniline is a versatile handle for coupling to other scaffolds (e.g., creating bis-amides or peptidomimetics).[1]
Part 6: Safety & Handling (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Nitro compounds can be potential sensitizers.[2] Use Nitrile gloves.
-
Avoid inhalation of dust; handle in a fume hood.
-
-
Storage: Store at room temperature, dry, away from strong reducing agents.
References
-
PubChem. (n.d.).[1][2] N-Methyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Clark, C. R., et al. (1995).[1] Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.[1][4] (Contextual grounding for the biological activity of the structural class).
-
Wiberg, K. B., et al. (1987).[1] Conformational Analysis of Benzamides. Journal of the American Chemical Society. (Foundational text on amide rotation barriers).
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methyl-4-nitro-N-phenylbenzamide: A Theoretical Framework and Research Directive
Abstract: The novel chemical entity N-Methyl-4-nitro-N-phenylbenzamide stands at the intersection of several pharmacologically significant structural motifs. However, a detailed elucidation of its mechanism of action remains absent from the current scientific literature. This technical guide addresses this knowledge gap by providing a theoretically grounded framework for its potential biological activities. Drawing upon the established pharmacology of nitroaromatic compounds, benzamide derivatives, and the influence of N-methylation, we propose several putative mechanisms of action. This document is structured not as a review of established facts, but as a comprehensive research directive. It outlines a logical, multi-pronged experimental strategy designed to systematically investigate and ultimately define the compound's mode of action, from target identification to pathway analysis. This guide is intended to serve as a foundational resource for initiating and guiding research and development efforts focused on N-Methyl-4-nitro-N-phenylbenzamide.
Part 1: Foundational Analysis and Postulated Mechanisms of Action
Molecular Deconstruction and Pharmacophoric Hypothesis
N-Methyl-4-nitro-N-phenylbenzamide is a multifaceted molecule, with each component potentially contributing to its overall pharmacological profile. A rational approach to understanding its mechanism begins with an analysis of these constituent parts:
-
The Nitroaromatic Moiety: The 4-nitro group is a potent electron-withdrawing feature, a characteristic known to be pivotal in the bioactivity of many pharmaceuticals.[1][2] It is frequently implicated in prodrug strategies, where enzymatic reduction of the nitro group within specific cellular environments (e.g., hypoxic tumor cells or microbial pathogens) generates reactive nitroso and hydroxylamine intermediates.[2][3] These reactive species can form covalent adducts with crucial biomolecules like proteins and DNA, leading to cytotoxicity or antimicrobial effects.[3] This bioactivation is a central mechanism for many nitroaromatic drugs.[4]
-
The Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5][6] Benzamide derivatives are known to target various enzymes and receptors, and their specific activity is heavily influenced by the substitution patterns on the phenyl rings.
-
The N-Methyl-N-Phenyl Amide Linkage: The tertiary amide resulting from N-methylation introduces several key changes compared to a secondary amide. It increases lipophilicity, which can affect membrane permeability and distribution. Furthermore, it may enhance metabolic stability by preventing enzymatic degradation at the amide bond. The N-phenyl group also contributes to the overall steric and electronic properties of the molecule, influencing its potential binding interactions with biological targets.[7]
Based on this deconstruction, we can formulate several primary hypotheses for the mechanism of action of N-Methyl-4-nitro-N-phenylbenzamide:
Hypothesis A: Bio-reductive Activation Leading to Non-Specific Cytotoxicity. The compound may function as a prodrug, undergoing nitro-reduction in specific cellular environments to form reactive intermediates that cause cellular damage. This is a common mechanism for nitroaromatic anticancer and antimicrobial agents.[3][4]
Hypothesis B: Specific Enzyme or Receptor Modulation. The compound could act as an inhibitor or modulator of a specific protein target. Given the prevalence of benzamides in pharmacology, potential targets could include enzymes involved in cell signaling or microbial metabolism. For instance, some nitrobenzamides are known inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1.[8]
Hypothesis C: Disruption of Neurological Pathways. Structurally related benzamides have demonstrated anticonvulsant properties.[5] While the exact mechanism for many anticonvulsants is complex, they often involve the modulation of voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of GABA-mediated inhibitory neurotransmission.[9][10]
Comparative Analysis with Structurally Related Compounds
While no direct data exists for N-Methyl-4-nitro-N-phenylbenzamide, the activities of related compounds provide valuable context for our hypotheses.
| Compound Class | Known Biological Activity | Potential Implication for N-Methyl-4-nitro-N-phenylbenzamide |
| Nitrobenzamides | Antimycobacterial (e.g., DprE1 inhibition)[8], Anti-inflammatory[2], Vasorelaxant[11] | Suggests a potential for antimicrobial or cardiovascular effects. The 4-nitro substitution is critical for these activities. |
| Substituted Benzamides | Anticonvulsant[5], Serotonin 5-HT4 receptor agonism[5], Antimicrobial[6] | Broadens the scope of potential targets to include CNS receptors and enzymes. |
| N-Methylated Amides | Used as versatile precursors in drug synthesis with altered metabolic stability.[7] | The N-methyl group may enhance bioavailability and half-life, making it a more effective therapeutic agent. |
Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the hypotheses outlined above, a phased experimental approach is proposed. This workflow is designed to first identify the biological context of the compound's activity and then progressively narrow down its specific molecular targets and pathways.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Phenotypic Screening and Target Class Identification
The initial step is to perform broad phenotypic screens to identify the primary biological effect of the compound. This will guide all subsequent, more focused experiments.
Protocol 1: Broad-Spectrum Phenotypic Screening
-
Cell Line Screening:
-
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines.
-
Method: Screen the compound against a diverse panel of human cell lines, such as the NCI-60 panel.
-
Procedure:
-
Prepare a stock solution of N-Methyl-4-nitro-N-phenylbenzamide in DMSO.
-
Plate cells from the NCI-60 panel in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 10 nM to 100 µM) for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate GI50 (50% growth inhibition) values for each cell line.
-
-
Causality: A low GI50 in specific cell lines suggests a targeted cytotoxic or anti-proliferative mechanism, rather than non-specific toxicity.
-
-
Antimicrobial Screening:
-
Objective: To assess activity against a range of microbial pathogens.
-
Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Procedure:
-
Use a broth microdilution method following CLSI guidelines.
-
Prepare a 2-fold serial dilution of the compound in appropriate broth media in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, Candida albicans).
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Causality: Potent activity against specific microbes, particularly those known to be susceptible to nitroaromatic drugs, would strongly support Hypothesis A or a specific antimicrobial target as in Hypothesis B.
-
Phase 2: Target Identification and Validation
Based on the results of Phase 1, the next phase aims to identify the specific molecular target(s).
Protocol 2: Differential Gene Expression Analysis via RNA-seq
-
Objective: To identify cellular pathways modulated by the compound, providing clues to its mechanism of action.[12]
-
Method: Treat a sensitive cell line (identified in Phase 1) with the compound at its GI50 concentration and perform RNA sequencing to analyze changes in the transcriptome.
-
Procedure:
-
Culture the selected cell line to ~70% confluency.
-
Treat cells with N-Methyl-4-nitro-N-phenylbenzamide (at GI50) or vehicle (DMSO) for a time course (e.g., 6, 12, 24 hours).
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Align reads to the reference genome and perform differential expression analysis.
-
Use pathway analysis tools (e.g., GSEA, DAVID) to identify significantly enriched biological pathways.
-
-
Causality: Upregulation of DNA damage response pathways would support a bio-reductive mechanism (Hypothesis A). Modulation of specific signaling pathways (e.g., apoptosis, cell cycle) would point towards a targeted mechanism (Hypothesis B or C).
Caption: Workflow for RNA-seq based target pathway identification.
Protocol 3: Target Validation using CRISPR/Cas9
-
Objective: To confirm if the hypothesized target protein is essential for the compound's activity.[12]
-
Method: Generate a knockout cell line for the candidate target gene and assess the cell's sensitivity to the compound.
-
Procedure:
-
Design and clone guide RNAs (gRNAs) targeting the candidate gene into a Cas9 expression vector.
-
Transfect the sensitive cell line with the gRNA/Cas9 vector.
-
Select single-cell clones and expand them.
-
Screen clones for protein knockout by Western blot or genomic sequencing.
-
Perform a cell viability assay (as in Protocol 1) on the knockout cell line and the wild-type parental line, treating both with the compound.
-
-
Causality: A significant increase in the GI50 value in the knockout cell line compared to the wild-type line provides strong evidence that the compound acts through the targeted protein.
Part 3: Pathway Elucidation and In Vivo Confirmation
The final phase involves confirming the mechanism in a more complex biological system and building a complete model of action.
In Silico Modeling
Molecular docking can be employed to predict the binding mode of N-Methyl-4-nitro-N-phenylbenzamide with its validated target, providing insights into the specific interactions that drive its activity.[13]
In Vivo Efficacy Studies
Based on the in vitro findings, an appropriate animal model should be selected to confirm the compound's efficacy and mechanism.
-
If Anticancer Activity is Identified: A tumor xenograft model using the sensitive cell line would be appropriate. Efficacy would be measured by tumor growth inhibition.
-
If Antimicrobial Activity is Identified: An infection model (e.g., a murine model of tuberculosis if active against M. tuberculosis) would be used. Efficacy would be measured by the reduction in bacterial burden.
-
If Anticonvulsant Activity is Identified: A chemically-induced seizure model in rodents (e.g., pentylenetetrazole-induced seizures) would be employed. Efficacy would be measured by the delay in seizure onset or reduction in seizure severity.
References
-
Liu, M., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Kumar, A., & Sharma, S. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]
-
Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia. Available at: [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
-
Ramalhete, C., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. Available at: [Link]
-
Morales-Tejero, D., et al. (2025). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Prajapati, A. K., & Modi, V. P. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Macdonald, R. L. (1988). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia. Available at: [Link]
-
Luesch Lab. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]
-
Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]
-
Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]
-
Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]
-
Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem. Available at: [Link]
-
Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. European Journal of Pediatrics. Available at: [Link]
-
Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scielo.br [scielo.br]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 8. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. scitovation.com [scitovation.com]
- 13. mdpi.com [mdpi.com]
Solubility Profile of N-Methyl-4-nitro-N-phenylbenzamide: A Theoretical and Methodological Framework
An In-depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of N-Methyl-4-nitro-N-phenylbenzamide. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust theoretical framework based on its structural attributes and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the interplay of solute and solvent properties, introduce predictive models such as Hansen Solubility Parameters, and present step-by-step methodologies for both gravimetric and spectroscopic solubility assessment. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization of novel chemical entities.
Introduction: The Critical Role of Solubility
N-Methyl-4-nitro-N-phenylbenzamide is a complex organic molecule featuring several functional groups that dictate its chemical behavior: a tertiary amide, a nitro group, and two aromatic rings. This structure suggests a significant degree of hydrophobicity and specific polar interactions, making its solubility profile highly dependent on the chosen solvent system. Understanding this profile is not an academic exercise; it is fundamental to:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is paramount for achieving high yield and purity.[1][2]
-
Formulation Development: For a compound to be developed into a viable drug product, its solubility in various physiological and formulation-relevant media must be thoroughly characterized. Poor solubility is a leading cause of failure in the drug development pipeline.[3][4]
-
Analytical Method Development: Creating reliable analytical methods, particularly using techniques like HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]
Given the limited availability of public experimental solubility data for N-Methyl-4-nitro-N-phenylbenzamide, this guide will focus on the foundational principles and practical methodologies required to establish its solubility profile from first principles.
Theoretical Framework: Predicting Solubility
The age-old axiom "like dissolves like" provides a useful starting point, but a more sophisticated, quantitative approach is required for scientific applications.[6] Solubility is governed by the free energy of mixing, which is influenced by the enthalpy and entropy of the dissolution process.[7] This is driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Structural Analysis of N-Methyl-4-nitro-N-phenylbenzamide
-
Polarity: The molecule possesses significant polarity due to the nitro group (-NO2) and the amide carbonyl group (C=O). The nitro group is a strong electron-withdrawing group, creating a dipole moment.[8]
-
Hydrogen Bonding: The amide oxygen can act as a hydrogen bond acceptor. However, as a tertiary amide, it lacks a hydrogen bond donor proton on the nitrogen atom.
-
Aromatic System: The two phenyl rings contribute to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or non-polar solvents.
-
Size and Shape: As a relatively large molecule, its dissolution requires overcoming a significant crystal lattice energy.
Based on this structure, we can predict that N-Methyl-4-nitro-N-phenylbenzamide will exhibit poor solubility in water but will be more soluble in polar aprotic solvents that can interact with its dipole moment and act as hydrogen bond acceptors (e.g., DMSO, DMF, Acetone) or in solvents that can engage in van der Waals interactions.[9]
Advanced Solubility Models
To move beyond qualitative predictions, solvatochromic and thermodynamic models provide a quantitative framework.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12] A solvent is likely to dissolve a solute if their three Hansen parameters are similar. The principle is that the "distance" (Ra) between the solute and solvent in the 3D Hansen space should be minimal.[13] Determining the HSP for N-Methyl-4-nitro-N-phenylbenzamide would involve testing its solubility in a range of well-characterized solvents and using software to calculate the sphere of solubility.[14]
-
Kamlet-Taft Solvent Parameters: This model characterizes a solvent based on its hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[15][16][17][18] By measuring solubility in a set of solvents with known Kamlet-Taft parameters, one can build a model to understand which solvent properties are most influential for dissolving N-Methyl-4-nitro-N-phenylbenzamide.
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The following section details two robust, self-validating protocols for determining the equilibrium solubility of a compound.
Gravimetric Method: The Gold Standard
The gravimetric method is a fundamental and highly accurate technique for determining solubility.[3][19][20][21] It directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.[22]
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Methyl-4-nitro-N-phenylbenzamide to a series of vials, each containing a different test solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or orbital mixer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Isolation:
-
Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid aspirating solid particles, it is crucial to use a filter tip or to first centrifuge the sample and draw from the clear supernatant.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the aliquot of the saturated solution into a pre-weighed, dry evaporating dish. Record the initial mass of the dish.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point until a constant weight of the dried residue is achieved.
-
Record the final mass of the dish containing the dried solute.
-
-
Calculation:
-
Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of dish).
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L).
-
This protocol is self-validating because achieving a constant weight ensures that all solvent has been removed and the measurement is accurate.
Caption: Gravimetric solubility determination workflow.
UV-Vis Spectrophotometry Method
For compounds with a strong chromophore, UV-Vis spectroscopy offers a faster, high-throughput alternative that requires less material.[4][23][24] N-Methyl-4-nitro-N-phenylbenzamide, with its nitro group and aromatic rings, is an excellent candidate for this method.
-
Determine λmax:
-
Prepare a dilute solution of the compound in a suitable solvent (one in which it is highly soluble, like acetonitrile or methanol).
-
Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen analytical solvent.
-
Measure the absorbance of each standard at λmax.
-
Plot Absorbance vs. Concentration. A linear relationship (Beer-Lambert Law) should be observed.[25] The resulting equation (y = mx + c) is your calibration curve. This step is a critical self-validation of the method's accuracy.[26]
-
-
Prepare Saturated Solutions:
-
Follow Step 1 from the gravimetric protocol to prepare saturated solutions in the various test solvents.
-
-
Sample and Dilute:
-
Withdraw a small, known volume of the supernatant from each saturated solution.
-
Dilute the sample with the analytical solvent used for the calibration curve to a concentration that falls within the linear range of your curve. A precise dilution factor is critical.
-
-
Measure and Calculate:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Solubility = (Calculated concentration) x (Dilution factor).
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized for clear comparison.
Table 1: Hypothetical Solubility Data for N-Methyl-4-nitro-N-phenylbenzamide at 25°C
| Solvent | Solvent Type | Dielectric Constant | Solubility (g/L) |
| Hexane | Non-polar | 1.89 | < 0.1 |
| Toluene | Aromatic | 2.38 | 5.2 |
| Dichloromethane (DCM) | Chlorinated | 9.08 | 25.8 |
| Acetone | Polar Aprotic | 21.0 | 45.1 |
| Acetonitrile | Polar Aprotic | 37.5 | 30.5 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 150.7 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |
| Ethanol | Polar Protic | 24.5 | 12.3 |
| Water | Polar Protic | 80.1 | < 0.01 |
(Note: This data is illustrative and not experimental.)
The interpretation of this data involves correlating solubility with solvent properties. For instance, the hypothetical data suggests that polar aprotic solvents are highly effective, with DMSO and DMF showing the highest solvating power. This is consistent with the molecule's high polarity and its ability to accept hydrogen bonds. The poor solubility in hexane (non-polar) and water (highly polar, protic) highlights the importance of matching intermolecular forces.
Caption: Intermolecular force matching predicts solubility.
Conclusion and Future Directions
While published data for N-Methyl-4-nitro-N-phenylbenzamide is scarce, a robust framework exists for its comprehensive solubility characterization. The molecule's structure suggests a preference for polar aprotic solvents, a prediction that can be systematically confirmed using the detailed gravimetric and spectroscopic protocols outlined in this guide.
For drug development professionals, the next steps are clear:
-
Empirical Determination: Execute the described protocols to generate precise solubility data in a diverse range of pharmaceutically relevant solvents and biorelevant media.
-
Thermodynamic Modeling: Use the empirical data to calculate Hansen Solubility Parameters and develop a quantitative structure-property relationship.
-
Polymorph Screening: Investigate the potential for polymorphism, as different crystal forms can exhibit vastly different solubilities.
By combining theoretical prediction with rigorous experimental validation, researchers can gain the critical insights needed to effectively utilize N-Methyl-4-nitro-N-phenylbenzamide in synthesis, formulation, and beyond.
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]
-
Hansen Solubility Parameters. (n.d.). HSPiP. [Link]
-
Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
-
Royal Society of Chemistry. (n.d.). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions. RSC Publishing. [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). VLCI. [Link]
-
American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
-
The Periodic Table. (n.d.). Definition of kamlet_taft_solvent_parameters. Chemistry Dictionary. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. ResearchGate. [Link]
-
PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. National Center for Biotechnology Information. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]
-
Lin, Y., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Ohlone College. [Link]
-
American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]
-
ACS Publications. (2021, March 2). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data. [Link]
-
Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
-
Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
PubChem. (n.d.). N-Methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]
-
VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. VITO - Vlaamse Instelling voor Technologisch Onderzoek. [Link]
-
Cheméo. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Cheméo. [Link]
-
Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, October 15). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
PubChemLite. (n.d.). N-methyl-4-nitrobenzamide (C8H8N2O3). PubChemLite. [Link]
-
PubChem. (2025, December 6). N-[(4-methylphenyl)methyl]-4-nitrobenzamide. National Center for Biotechnology Information. [Link]
-
Taylor & Francis. (2022, July 25). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Taylor & Francis Online. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 1). The Power of Organic Synthesis: Exploring N-Methyl-4-nitroaniline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]
-
SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. SpectraBase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. improvedpharma.com [improvedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ws [chem.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. goldbook.iupac.org [goldbook.iupac.org]
- 16. Kamlet-Taft solvent parameters [stenutz.eu]
- 17. chemicool.com [chemicool.com]
- 18. Kamlet-Taft solvent parameters [stenutz.eu]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. msesupplies.com [msesupplies.com]
- 22. scribd.com [scribd.com]
- 23. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rootspress.org [rootspress.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
N-Methyl-4-nitro-N-phenylbenzamide safety and handling precautions
CAS: 961-61-5 | Class: Nitroaromatic Amide | Risk Level: High (Potent/Genotoxic Potential)
Executive Summary & Compound Profile
Objective: This guide defines the safe handling, containment, and emergency protocols for N-Methyl-4-nitro-N-phenylbenzamide. Due to the scarcity of specific toxicological data for this exact CAS entry, this guide adopts a precautionary principle , deriving safety parameters from its structural activity relationships (SAR) involving the nitroaromatic core and the N-methyl-N-phenyl moiety.
Chemical Identity & Physicochemical Properties[1]
-
IUPAC Name: N-Methyl-4-nitro-N-phenylbenzamide
-
Molecular Formula: C₁₄H₁₂N₂O₃
-
Molecular Weight: 256.26 g/mol
-
Physical State: Solid (Crystalline powder)
-
Solubility: Low in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).
Hazard Identification (GHS & SAR Analysis)
As a nitroaromatic derivative, this compound must be treated as a potential mutagen and methemoglobinemia inducer .
| Hazard Class | Risk Description | Mechanistic Basis |
| Acute Toxicity | Toxic if swallowed or absorbed through skin. | Hydrolysis releases N-methylaniline (highly toxic) and 4-nitrobenzoic acid. |
| Genotoxicity | Suspected Mutagen (Category 2).[1] | Nitro groups on aromatic rings are prone to enzymatic reduction (nitroreductases), forming hydroxylamines that can alkylate DNA [1]. |
| Target Organ | Blood (Methemoglobinemia), Liver.[2] | Nitroaromatic metabolites interfere with oxygen transport in hemoglobin [2]. |
| Energetics | Thermal instability. | The nitro group (-NO₂) provides an internal oxygen source; bulk heating can lead to runaway decomposition. |
Engineering Controls & Containment Strategy
Core Directive: Do not handle on an open bench. All solid manipulation requires containment to prevent inhalation of dust or aerosolization.
Containment Hierarchy
-
Primary Barrier (Solids): Weighing must be performed in a Powder Containment Balance Enclosure or a Glovebox (Isolator) under negative pressure.
-
Air Velocity: Face velocity > 0.5 m/s.
-
Filtration: HEPA (H14) filtration required for exhaust.
-
-
Secondary Barrier (Solutions): Once dissolved, handling in a standard Certified Fume Hood is acceptable.
-
Process Enclosure: For synthesis or scale-up (>1g), use closed-system glassware (Schlenk lines) to minimize exposure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P3 minimum for minor handling; Powered Air Purifying Respirator (PAPR) for spill cleanup or large-scale weighing.
-
Dermal: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Extended cuff Nitrile or Neoprene (minimum 0.11 mm thickness).
-
Rationale: Nitroaromatics can permeate standard latex rapidly.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Metabolic & Degradation Pathways (Visualized)
Understanding the breakdown of this molecule is critical for safety, as the metabolites are often more toxic than the parent amide.
Degradation Logic
The amide bond is robust but susceptible to hydrolysis under strong acidic/basic conditions or enzymatic action. The primary risk is the liberation of N-methylaniline , a known toxicant that induces methemoglobinemia, and the reduction of the nitro group to a reactive hydroxylamine.
Figure 1: Hydrolysis and metabolic activation pathways leading to toxicity.
Experimental Handling Protocols
Protocol: Safe Weighing & Solubilization
Purpose: To create a stock solution without generating airborne particulate.
-
Preparation: Place the transport container inside the Balance Enclosure. Pre-weigh the solvent (e.g., DMSO) in a septum-capped vial to avoid transferring solids later.
-
Weighing:
-
Use an anti-static gun on the spatula and weighing boat (nitro compounds can be static-prone).
-
Transfer the solid gently. Do not dump.
-
-
Solubilization:
-
Transfer solid to the vial.
-
Critical Step: Add solvent immediately to "wet" the powder, suppressing dust.
-
Cap the vial. Vortex inside the hood.
-
-
Decontamination: Wipe down the balance area with a surfactant (e.g., 5% Contrad-70) followed by methanol. Nitroaromatics can leave persistent residues.
Protocol: Synthesis Quenching
Context: If synthesizing this compound (e.g., via 4-nitrobenzoyl chloride + N-methylaniline), the reaction mixture contains corrosive acid chlorides and toxic anilines.
-
Cooling: Cool reaction mixture to 0°C.
-
Quench: Add saturated Sodium Bicarbonate (NaHCO₃) dropwise.
-
Warning: Evolution of CO₂ gas. Ensure venting to prevent pressure buildup in the flask.
-
-
Extraction: Use Dichloromethane (DCM).
-
Safety Note: The aqueous layer will contain ionized N-methylaniline salts. Treat aqueous waste as Hazardous Toxic Waste , not standard aqueous waste.
-
Emergency Response & Waste Management
Spill Response Workflow
Scenario: 500mg solid spill on benchtop.
Figure 2: Step-by-step spill response workflow for nitroaromatic solids.
Waste Disposal
-
Solid Waste: Incineration is the only acceptable disposal method. Label as "Toxic/Organic Solid."
-
Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated."
-
Destruction (Optional): For trace decontamination of glassware, soaking in a solution of sodium dithionite (Na₂S₂O₄) in dilute NaOH can reduce the nitro group to an amine, rendering it more susceptible to oxidative breakdown, though the amine itself remains toxic and requires proper disposal [3].
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Light: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.
-
Incompatibilities: Strong oxidizers, reducing agents (hydrides), and strong bases (induces hydrolysis).
References
-
National Institutes of Health (NIH) - PubChem. Nitroaromatic Compounds Toxicity Profile. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Fact Sheet: Nitroaromatics. Available at: [Link]
Sources
potential research applications of N-Methyl-4-nitro-N-phenylbenzamide
Technical Guide: Research Utilities of N-Methyl-4-nitro-N-phenylbenzamide
Abstract
N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) is a specialized benzanilide derivative serving as a critical scaffold in medicinal chemistry and organic synthesis.[1][2][3] While not a marketed therapeutic itself, it functions as a pivotal synthetic intermediate and mechanistic probe . Its electron-deficient benzoyl ring (due to the p-nitro group) coupled with a sterically hindered N-methyl-N-phenyl moiety makes it an ideal substrate for studying restricted amide rotation, developing regioselective C-H functionalization protocols, and synthesizing Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inverse agonists. This guide outlines its chemical architecture, synthetic utility, and downstream applications in drug discovery.
Chemical Architecture & Properties
This molecule represents a classic "push-pull" system where the electron-withdrawing nitro group (
| Property | Data | Relevance |
| IUPAC Name | N-Methyl-4-nitro-N-phenylbenzamide | Unambiguous identification |
| CAS Number | 961-61-5 | Registry tracking |
| Formula | Precursor calculation | |
| Molecular Weight | 256.26 g/mol | Stoichiometry |
| Key Moiety | N-Methyl-Benzanilide | Privileged pharmacophore core |
| Electronic State | p-Nitro (EWG) / N-Phenyl (EDG) | Directs regioselective C-H activation |
Structural Significance
The N-methyl group forces the phenyl ring out of planarity with the amide bond due to steric clash (A(1,3) strain).[4] This conformation mimics the twisted bioactive states of many kinase inhibitors and NNRTIs, making this molecule a standard model for conformational analysis in solution-phase NMR studies.
Research Applications
A. Medicinal Chemistry: The RORγ Inverse Agonist Pathway
Recent research identifies N-methyl-benzanilides as potent scaffolds for modulating RORγ , a nuclear receptor driving Th17 cell differentiation and autoimmune inflammation.
-
Precursor Role: N-Methyl-4-nitro-N-phenylbenzamide is the "parent" scaffold.
-
Derivatization: The nitro group is typically reduced to an amine (aniline) or maintained while the N-phenyl ring is halogenated.
-
SAR Insight: The p-nitro group serves as a placeholder for metabolic stability studies. Derivatives brominated at the ortho-position of the N-phenyl ring have shown potential as anti-cancer agents (specifically for castration-resistant prostate cancer), while para-bromo derivatives often exhibit antimicrobial activity [1].
B. Synthetic Methodology: C-H Functionalization Probe
This compound is a "stress test" substrate for developing new catalytic methods.
-
Regioselectivity Mapping: The molecule has multiple C-H bonds susceptible to activation.
-
Pd(II) Catalysis: Directs bromination to the ortho-position of the N-phenyl ring (sterically driven).
-
HFIP Promoters: Directs bromination to the para-position of the N-phenyl ring (electronically driven).
-
-
Why it is used: If a new catalyst can selectively functionalize this molecule despite the deactivating nitro group and steric bulk, it is considered a robust method [1].
C. Precursor to Functionalized Anilines
Reduction of the nitro group yields 4-amino-N-methyl-N-phenylbenzamide . This amine is a versatile "linker" unit used to attach the benzanilide pharmacophore to:
-
Fluorescent Dyes: For tracking drug distribution.
-
Targeted Protein Degraders (PROTACs): As the E3 ligase binding motif.
Experimental Workflows & Visualization
Workflow 1: Synthesis & Divergent Functionalization
The following diagram illustrates the synthesis of the core scaffold and its divergence into bioactive classes using varying catalytic conditions.
Figure 1: Divergent synthesis pathways. The core scaffold (Green) can be directed toward anti-cancer agents (Red path), antimicrobials (Yellow path), or chemical linkers (Green path).
Detailed Protocols
Protocol A: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide
Standard Schotten-Baumann Conditions
-
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv, 10 mmol)
-
N-Methylaniline (1.0 equiv, 10 mmol)
-
Triethylamine (1.2 equiv, 12 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
-
Procedure:
-
Dissolve N-methylaniline and triethylamine in DCM in a round-bottom flask under
atmosphere. Cool to 0°C. -
Add 4-nitrobenzoyl chloride (dissolved in 10 mL DCM) dropwise over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add water (50 mL) and separate phases. Wash organic layer with 1M HCl (removes unreacted amine) and sat.
(removes acid). -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
-
-
Validation:
-
Expected Yield: 85-95%.
-
Appearance: Light yellow solid.
-
1H NMR (CDCl3): Look for N-Methyl singlet (~3.5 ppm) and distinct para-substituted aromatic doublets (~8.0 ppm and ~7.5 ppm).
-
Protocol B: Regioselective Bromination (Switchable)
Based on Zhang et al. (2024) [1][3]
This protocol demonstrates how to use the scaffold to access different bioactive isomers.
| Parameter | Ortho-Bromination (Anti-Cancer Path) | Para-Bromination (Antimicrobial Path) |
| Catalyst/Promoter | Hexafluoroisopropanol (HFIP) (Solvent) | |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.2 equiv) | NBS (1.2 equiv) |
| Additives | Trifluoroacetic Anhydride (TFAA) | |
| Temperature | 70°C | RT or 70°C |
| Mechanism | Metal-Directed C-H Activation | Electrophilic Aromatic Substitution (SEAr) |
| Outcome | Br adds next to the N-Methyl group | Br adds opposite to the N-Methyl group |
Step-by-Step (Ortho-Selective):
-
In a sealed tube, combine N-methyl-4-nitro-N-phenylbenzamide (0.1 mmol), NBS (1.2 equiv),
(10 mol%), and oxidant. -
Add solvent (TFA/TFAA mixture).[1]
-
Stir at 70°C for 3 hours.
-
Filter through celite, concentrate, and purify via silica column (Petroleum ether/EtOAc).
References
-
Zhang, N., et al. (2024).[3] "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation."[3][5] Molecules, 29(12), 2861.[2]
-
Gholinejad, M., et al. (2012). "Highly selective mono-N-benzylation and amidation of amines..." Canadian Journal of Chemistry, 90(6), 498-509.
-
PubChem Database. (2025).[6][7] "Compound Summary: N-Methyl-4-nitro-N-phenylbenzamide." CID 961-61-5.
Sources
- 1. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Precision Functionalization of N-Methyl-4-nitro-N-phenylbenzamide: Protocols for C-H Activation and Synthesis
Executive Summary & Chemical Profile[1][2]
N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) represents a critical class of "twisted amides" utilized in modern organic synthesis. Structurally, it features a tertiary amide bond constrained by N-methyl and N-phenyl substituents, which disrupt planarity and weaken the C-N resonance interaction (
This guide details the synthesis of this reagent and its primary application as a substrate for Regioselective C(sp
Chemical Profile Table
| Property | Specification |
| IUPAC Name | N-Methyl-4-nitro-N-phenylbenzamide |
| CAS Number | 961-61-5 |
| Molecular Formula | C |
| Molecular Weight | 256.26 g/mol |
| Structural Motif | Tertiary Amide (Twisted), Electron-Deficient |
| Key Reactivity | C-H Activation Directing Group (DG), Amide Bond Distortion |
| Physical State | Solid (mp 109–111 °C) |
Synthesis of N-Methyl-4-nitro-N-phenylbenzamide[3][4][5][6][7][8][9]
While commercially available, in-house synthesis is often required for isotopic labeling or derivative screening. The most robust method involves the Schotten-Baumann acylation of N-methylaniline with 4-nitrobenzoyl chloride.
Protocol 1: Schotten-Baumann Acylation
Reaction Scheme:
Reagents:
-
4-Nitrobenzoyl chloride (1.0 equiv)
-
N-Methylaniline (1.0 equiv)
-
Triethylamine (Et
N) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (10 mmol, 1.07 g) and Et
N (12 mmol, 1.67 mL) in anhydrous DCM (30 mL). Cool the solution to 0 °C in an ice bath. -
Addition: Dissolve 4-nitrobenzoyl chloride (10 mmol, 1.85 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:4) for the disappearance of the amine.
-
Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL, to remove unreacted amine), saturated NaHCO
(2 x 20 mL, to remove acid), and brine (20 mL). -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from EtOH or flash column chromatography (SiO , 10-20% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Yield Expectation: 85–95%.
Application: Palladium-Catalyzed Regioselective C-H Functionalization
The primary utility of N-Methyl-4-nitro-N-phenylbenzamide in modern methodology is as a substrate for Directed C-H Activation. The amide oxygen coordinates to Palladium (Pd), directing the catalyst to the ortho-position of the N-phenyl ring. The "twisted" nature of the amide (due to N-Me/N-Ph steric clash) forces the phenyl ring into a favorable geometry for cyclopalladation.
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the critical role of the amide directing group.
Caption: Mechanistic pathway for Pd(II)-catalyzed ortho-C-H functionalization directed by the tertiary amide.[1][2][3][4][5][6][7][8][9][10][11]
Protocol 2: Regioselective C(sp )-H Bromination
This protocol introduces a bromine atom at the ortho-position of the N-phenyl ring. The 4-nitro group on the benzoyl ring ensures the directing group remains electron-deficient, preventing competitive activation on the benzoyl side.
Reagents:
-
Substrate: N-Methyl-4-nitro-N-phenylbenzamide (0.1 mmol)
-
Catalyst: Pd(OAc)
(10 mol%)[1][6] -
Brominating Agent: N-Bromosuccinimide (NBS) (1.2 equiv)
-
Oxidant/Additive: (NH
) S O or K S O (1.2 equiv) (Optional in some variants, but recommended for catalytic turnover) -
Solvent: HFIP (Hexafluoroisopropanol) or TFA/TFAA mixture (9:1)
Step-by-Step Methodology:
-
Setup: In a 15 mL sealed tube or pressure vial, combine the substrate (25.6 mg, 0.1 mmol), Pd(OAc)
(2.2 mg, 0.01 mmol), and NBS (21.4 mg, 0.12 mmol). -
Solvent Addition: Add HFIP (1.0 mL). Note: HFIP is a hydrogen-bond donor solvent that significantly accelerates C-H activation by stabilizing the transition state. Alternatively, use a mixture of TFA (0.9 mL) and Trifluoroacetic Anhydride (TFAA, 0.1 mL).[1][5][6][7]
-
Reaction: Seal the tube and heat to 70 °C with vigorous stirring for 3–5 hours.
-
Monitoring: Monitor by TLC. The product will be less polar than the starting material due to the halogen introduction.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and neutralize carefully with saturated aqueous NaHCO
. -
Purification: Extract with DCM (3 x 10 mL). Dry over Na
SO , concentrate, and purify via silica gel chromatography (Petroleum Ether/EtOAc 5:1). -
Product: N-(2-Bromophenyl)-N-methyl-4-nitrobenzamide.[6]
Critical Note: The use of TFA/TFAA or HFIP is crucial. These solvents increase the electrophilicity of the Pd(II) species, facilitating the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).
Protocol 3: Regioselective C(sp )-H Hydroxylation
This protocol converts the C-H bond to a C-O bond (phenol derivative), a valuable transformation for synthesizing bioactive scaffolds.
Reagents:
-
Substrate: N-Methyl-4-nitro-N-phenylbenzamide (0.1 mmol)
-
Catalyst: Pd(OAc)
(10 mol%)[1][6] -
Oxidant: K
S O (2.0 equiv) -
Temperature: 60 °C
Step-by-Step Methodology:
-
Setup: In a sealed tube, weigh the substrate (25.6 mg, 0.1 mmol), K
S O (54 mg, 0.2 mmol), and Pd(OAc) (2.2 mg, 0.01 mmol). -
Solvent Addition: Add a pre-mixed solution of TFA (0.9 mL) and TFAA (0.1 mL). The TFAA acts as a water scavenger and activates the oxidant.
-
Reaction: Seal and heat at 60 °C for 2.5 hours.
-
Workup: Cool to room temperature. Dilute with DCM and quench with saturated NaHCO
(Caution: Gas evolution). -
Purification: Extract with DCM. Purify by column chromatography (Petroleum Ether/EtOAc 4:1).
-
Product: N-(2-Hydroxyphenyl)-N-methyl-4-nitrobenzamide.
Safety & Handling
-
Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>150 °C).
-
TFA/TFAA: Trifluoroacetic acid and its anhydride are highly corrosive and volatile. Handle only in a fume hood with appropriate PPE (gloves, goggles). TFA causes severe burns.
-
HFIP: Hexafluoroisopropanol is volatile and corrosive to eyes. It is a potent solvent; ensure compatibility with plastic labware (glass is preferred).
References
-
Regioselective Bromination: Molecules2024 , 29(12), 2861.[6] "Switchable Site-Selective Benzanilide C(sp
)-H Bromination via Promoter Regulation." Link -
Regioselective Hydroxylation:RSC Advances2013, 3, 20913-20923. "A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp
)-H Hydroxylation Strategy." Link -
Amide Synthesis Reagents:Journal of the Iranian Chemical Society2011, 8, 508–522. "Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph
PCl/I /imidazole reagent system." Link
Sources
- 1. rsc.org [rsc.org]
- 2. 2585-23-1|N-Methyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]
- 3. 3393-96-2|N-(4-Nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound N-(5-methyl-2-nitrophenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]
- 9. N-methyl-4-nitro-N-phenylbenzamide | 961-61-5 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. CAS Number 961-61-5 [emolecules.com]
analytical methods for detecting N-Methyl-4-nitro-N-phenylbenzamide
Application Note: Analytical Strategy for N-Methyl-4-nitro-N-phenylbenzamide
Executive Summary & Molecule Profile
This technical guide addresses the analytical characterization of N-Methyl-4-nitro-N-phenylbenzamide , a specific nitro-aromatic amide often utilized as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical precursors (benzimidazoles).
The presence of the nitro group (
-
Thermal Lability: Nitro compounds can degrade under aggressive GC conditions, making Liquid Chromatography (LC) the preferred separation technique.[1]
-
Genotoxic Potential: Nitro-aromatics are structural alerts for mutagenicity (Class 3 solvent/impurity considerations under ICH M7). Consequently, analytical methods must be capable of trace-level detection (ppm/ppb) in addition to standard assay purity.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 256.08 | |
| Molecular Weight | 256.26 g/mol | Target [M+H]⁺ = 257.09 |
| LogP | ~2.8 – 3.1 | Moderately lipophilic; ideal for C18 Reverse Phase LC. |
| Solubility | DMSO, Acetonitrile, Methanol | Dissolve samples in ACN or MeOH; avoid pure water.[1] |
| Chromophores | Nitro-phenyl conjugation | Strong UV absorption expected at 260–280 nm. |
Analytical Decision Matrix
The choice of method depends strictly on the "Question of Interest." Do not apply a trace-level MS method for a bulk purity assay, and do not rely on UV for trace genotoxic impurity (GTI) screening.[1]
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Application: Purity assessment, reaction monitoring, and assay of the bulk chemical.[1]
Rationale
The molecule contains two aromatic rings bridged by an amide and substituted with a nitro group.[1] This extensive conjugation provides a strong UV chromophore. A C18 stationary phase is selected due to the molecule's moderate lipophilicity (LogP ~3), ensuring adequate retention away from the solvent front without requiring excessive run times.[1]
Instrument Configuration
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard 400-bar HPLC systems.[1]
-
Method Parameters
| Parameter | Setting | Notes |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and keeps the amide neutral. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Detection | UV 270 nm | Primary. (Reference 360 nm). Nitro-aromatics typically max ~260-280 nm. |
| Injection Vol | 5–10 µL | Adjust based on sample concentration (target 0.5 mg/mL). |
Gradient Table
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 (Re-equilibration) |
Self-Validating Step:
-
System Suitability: Inject a standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.[1] The Tailing Factor should be < 1.[1]5. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate instead of Formic Acid).[1]
Protocol B: LC-MS/MS for Trace Analysis (GTI Screening)
Application: Detecting N-Methyl-4-nitro-N-phenylbenzamide as a genotoxic impurity in other drug substances.
Rationale
When analyzing potential mutagenic impurities, UV detection is often insufficient due to matrix interference.[1] Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity (LOD < 1 ppm).[1]
Ionization Strategy
-
Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive Mode (+) is recommended first.[1] Although nitro groups are electron-withdrawing (suggesting Negative mode), the amide nitrogen and the overall aromatic system often protonate well as
.-
Contingency: If signal is poor, switch to APCI (Atmospheric Pressure Chemical Ionization) in Positive mode, which is robust for neutral amides.[1]
-
MS/MS Transitions (MRM)
Based on the structure (4-nitrobenzoyl moiety attached to N-methylaniline), the fragmentation pattern is predictable for method development.
-
Precursor Ion: 257.1 m/z
[1]
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |
| Quantifier | 257.1 | 150.0 | 15–25 | Cleavage of the amide bond; formation of the 4-nitrobenzoyl cation . This is usually the most stable fragment.[1] |
| Qualifier 1 | 257.1 | 104.0 | 30–40 | Further fragmentation of the benzoyl moiety (Loss of NO2 group). |
| Qualifier 2 | 257.1 | 77.0 | 40+ | Formation of the phenyl cation (from the N-phenyl ring). |
Sample Preparation (Trace Level)
-
Matrix: Dissolve the API (Active Pharmaceutical Ingredient) at high concentration (e.g., 10 mg/mL) in DMSO or Methanol.
-
Extraction: If the API precipitates in the mobile phase, perform a "dilute and shoot" or Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).[1]
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics; verify recovery).
Safety & Handling (Critical)
-
Genotoxicity Warning: As a nitro-aromatic compound, treat this substance as a potential mutagen until proven otherwise.[1] All weighing must occur in a glove box or vented enclosure.
-
Solvent Waste: Segregate chlorinated waste (if DCM is used in synthesis) from non-chlorinated LC waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide (Structural Analog). Retrieved from [Link][1]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the protocols described above). Retrieved from [Link]
Sources
protocol for N-Methyl-4-nitro-N-phenylbenzamide functionalization
Application Note: Functionalization Strategies for N-Methyl-4-nitro-N-phenylbenzamide
Executive Summary
N-Methyl-4-nitro-N-phenylbenzamide (MNPB) represents a versatile benzamide scaffold characterized by three distinct functional handles: the electron-withdrawing nitro group, the directing amide motif, and the N-phenyl ring. While the 4-nitro group deactivates the benzoyl ring toward classical electrophilic substitution, it activates the system for nucleophilic attacks and serves as a masked aniline precursor.
This guide details two high-value functionalization protocols:
-
Chemoselective Nitro Reduction: A scalable method to generate the 4-amino derivative without compromising the amide bond.
-
Directed Ortho-C–H Functionalization: A palladium-catalyzed protocol utilizing the amide as a Directing Group (DG) to install halogens at the sterically accessible but electronically deactivated ortho-position (C2).
Chemical Structure & Reactivity Analysis
| Feature | Reactivity Profile | Strategic Utility |
| Nitro Group (C4) | Strong EWG (-I, -M); susceptible to reduction. | Precursor to anilines, diazonium salts, and heterocycles. |
| Amide Linker | N-Methyl-N-phenyl motif; Lewis basic Carbonyl O. | Excellent Directing Group (DG) for Pd(II)-catalyzed C–H activation. |
| Benzoyl Ring | Electron-deficient due to 4-NO₂. | Inert to standard EAS; requires DG-assisted functionalization or SNAr (if halogenated). |
| N-Phenyl Ring | Electron-rich relative to benzoyl. | Susceptible to non-directed electrophilic attack (e.g., nitration) if not controlled. |
Module A: Chemoselective Nitro Reduction
Objective: Reduction of the 4-nitro group to a primary amine (N-methyl-4-amino-N-phenylbenzamide) while preserving the sensitive amide bond and preventing N-dealkylation.
Mechanism: The reduction proceeds via sequential electron transfer, passing through nitroso and hydroxylamine intermediates. While catalytic hydrogenation (H₂/Pd-C) is standard, the Iron/Ammonium Chloride method is preferred for this scaffold to avoid potential hydrogenolysis of the N-methyl group or over-reduction of the aromatic rings.
Protocol: Fe/NH₄Cl Mediated Reduction
Reagents:
-
Substrate: N-Methyl-4-nitro-N-phenylbenzamide (1.0 equiv)
-
Reductant: Iron powder (325 mesh, 5.0 equiv)
-
Electrolyte: Ammonium chloride (NH₄Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of MNPB in 80 mL of Ethanol.
-
Activation: Add 20 mL of water and 50 mmol (2.68 g) of NH₄Cl. Stir vigorously at room temperature for 5 minutes.
-
Addition: Add 50 mmol (2.79 g) of Iron powder in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Checkpoint: The reaction typically completes in 1–2 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, replaced by the fluorescent amine product (Rf ~0.3).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the suspension through a Celite pad to remove iron oxide sludge. Wash the pad with 50 mL warm ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.
Yield Expectation: 85–95% isolated yield.
Module B: Directed Ortho-C–H Halogenation
Objective: Installation of an Iodine atom at the C2 position of the benzoyl ring. Challenge: The 4-nitro group deactivates the ring, making standard electrophilic halogenation difficult. Solution: Use the amide carbonyl oxygen as a Directing Group (DG) to recruit Palladium(II), facilitating a Concerted Metalation-Deprotonation (CMD) pathway that overcomes the electronic deactivation.
Mechanism Visualization (DOT)
Figure 1: Catalytic cycle for amide-directed ortho-iodination via CMD mechanism.
Protocol: Pd(II)-Catalyzed Ortho-Iodination
Reagents:
-
Substrate: N-Methyl-4-nitro-N-phenylbenzamide (1.0 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Halogen Source: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Additive: Silver Triflate (AgOTf) (10-20 mol%) or TFA (0.5 equiv) – Promotes CMD mechanism.
-
Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)
Step-by-Step Procedure:
-
Setup: In a screw-cap pressure vial (10 mL), weigh out:
-
1.0 mmol Substrate (256 mg)
-
0.05 mmol Pd(OAc)₂ (11 mg)
-
1.2 mmol NIS (270 mg)
-
0.2 mmol AgOTf (51 mg) (Optional but recommended for electron-poor rings).
-
-
Solvation: Add 4.0 mL of DCE. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the block to 100°C for 12–24 hours.
-
Note: The solution will turn dark. The high temperature is required to overcome the activation energy barrier imposed by the nitro group.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with DCM (20 mL) and filter through a short pad of silica gel (to remove Pd and Ag species).
-
Wash the filtrate with saturated NaHCO₃ (remove succinimide/acid) and sodium thiosulfate (remove free I₂).
-
-
Purification: Flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes). The ortho-iodo product typically elutes just after the starting material.
Yield Expectation: 60–75%. (Lower than electron-rich systems due to the nitro group).
Safety & Handling
-
Nitro Compounds: MNPB and its derivatives are nitroaromatics. While generally stable, avoid subjecting them to temperatures >200°C or strong reducing agents (e.g., LiAlH₄) without strict temperature control, as this can lead to energetic decomposition.
-
Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.
-
HFIP/DCE: If using HFIP or DCE, work in a fume hood. DCE is a potential carcinogen; HFIP is corrosive to eyes.
References
-
Structure & Properties: NIST Mass Spectrometry Data Center. Benzamide, N-methyl-N-phenyl-. NIST Chemistry WebBook, SRD 69.[1] Link
-
Nitro Reduction Protocol: Zeynizadeh, B., & Sorkhabi, S. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines. Journal of the Chemical Society of Pakistan. Link
-
C-H Activation Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) Pathway. Chemistry Letters. Link
-
Benzamide Directing Groups: Engle, K. M., et al. (2015). Ligand-promoted ortho-C-H amination with Pd catalysts. Journal of the American Chemical Society.[2] Link
-
Electron-Deficient Arenes: Zhang, Y., et al. (2012).[3] Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics. Link
Sources
Application Notes & Protocols: N-Methyl-4-nitro-N-phenylbenzamide as a Versatile Intermediate in Drug Discovery
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs. The strategic functionalization of the benzamide core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group, in particular, can dramatically alter the electronic properties of the molecule, often enhancing its biological activity.[1] The nitro group's strong electron-withdrawing nature can improve interactions with biological targets and can also serve as a bioreductive "warhead," activated under specific physiological conditions like the hypoxic environments found in solid tumors.[1] This document provides a comprehensive guide to the synthesis and application of N-Methyl-4-nitro-N-phenylbenzamide, a key intermediate for the development of novel therapeutics. We will explore its synthesis via a robust N-arylation protocol and its subsequent transformation into a library of potential anti-inflammatory agents.
Part 1: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide
The synthesis of N-Methyl-4-nitro-N-phenylbenzamide can be efficiently achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Goldberg reaction.[2] This method provides a reliable and scalable route to construct the C-N bond between an aryl halide and an amide.
Reaction Principle
The Ullmann condensation involves the coupling of an amide with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The ligand plays a crucial role in facilitating the reaction under milder conditions and with catalytic amounts of copper.[2]
Experimental Workflow: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide
Caption: Synthetic workflow for N-Methyl-4-nitro-N-phenylbenzamide.
Detailed Protocol: Schotten-Baumann Reaction
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-methylaniline (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add 4-nitrobenzoyl chloride (1.05 equiv.) to the stirred solution. Follow this with the dropwise addition of a base, such as triethylamine (1.2 equiv.), to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-Methyl-4-nitro-N-phenylbenzamide.
Part 2: Application as a Drug Discovery Intermediate
N-Methyl-4-nitro-N-phenylbenzamide is a valuable intermediate due to the versatility of the nitro group. A common and powerful strategy in medicinal chemistry is the reduction of the nitro group to an amine. This primary amine can then serve as a handle for a wide array of chemical modifications, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Workflow for Library Synthesis
Caption: Workflow for generating a library of bioactive compounds.
Protocol 1: Reduction of the Nitro Group
-
Reaction Setup: Dissolve N-Methyl-4-nitro-N-phenylbenzamide (1.0 equiv.) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-N-methyl-N-phenylbenzamide, which can often be used in the next step without further purification.
Protocol 2: Parallel Acylation for Library Synthesis
-
Array Setup: In a 96-well plate or an array of reaction vials, dispense a solution of 4-Amino-N-methyl-N-phenylbenzamide (1.0 equiv.) in a suitable aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base like triethylamine (1.5 equiv.).
-
Acyl Chloride Addition: To each well/vial, add a different acyl chloride (1.1 equiv.) from a pre-prepared stock solution.
-
Reaction: Seal the plate/vials and agitate at room temperature for 4-12 hours.
-
High-Throughput Work-up: Quench the reactions with the addition of water. The product can be extracted using a liquid-handling robot or manual multichannel pipettes.
-
Purification: The crude products can be purified by preparative HPLC or high-throughput flash chromatography.
Part 3: Biological Evaluation of N-Acylated Derivatives
Nitrobenzamide derivatives have shown promise as anti-inflammatory agents.[3][4] A key mechanism of inflammation involves the upregulation of inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide (NO). Therefore, a primary screening assay for this library would be to assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Signaling Pathway
Caption: Inhibition of the NF-κB pathway by benzamide derivatives.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized benzamide derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression. Include a vehicle control (LPS only) and a positive control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with Griess reagent.
-
Quantification: Allow the color to develop for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[1]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value for each compound.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The bioreductive potential of the nitro group makes these compounds interesting candidates for anticancer drugs.[1] Their cytotoxicity can be evaluated using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).
Data Presentation: Hypothetical SAR Data
| Compound ID | R Group (Acyl) | NO Inhibition IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) |
| Parent | H | > 100 | > 100 |
| LIB-001 | Acetyl | 25.4 | 85.2 |
| LIB-002 | Cyclopropylcarbonyl | 15.8 | 60.7 |
| LIB-003 | Benzoyl | 8.2 | 35.1 |
| LIB-004 | 4-Fluorobenzoyl | 5.1 | 22.9 |
| LIB-005 | 4-Methoxybenzoyl | 12.5 | 48.3 |
This structured approach, starting from a key intermediate like N-Methyl-4-nitro-N-phenylbenzamide, allows for the systematic exploration of chemical space and the identification of promising lead compounds for further development in drug discovery programs.
References
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate.
Sources
high-throughput screening with N-Methyl-4-nitro-N-phenylbenzamide
Application Note: High-Throughput Screening with N-Methyl-4-nitro-N-phenylbenzamide
Abstract & Introduction
N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) is a versatile benzanilide scaffold increasingly utilized in drug discovery campaigns targeting nuclear receptors, specifically RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) . Recent advances in late-stage functionalization (LSF) have positioned this molecule as a critical starting material for generating diverse libraries of brominated benzanilides, which serve as potent inverse agonists for autoimmune modulation [1].
Furthermore, due to the presence of the nitro-aromatic moiety, this compound serves as a standard probe in ADME-Tox profiling for assessing nitroreductase-mediated metabolic liability and hypoxia-selective activation.
This Application Note provides a dual-stream protocol:
-
Stream A (Drug Discovery): HTS workflow for screening libraries derived from the N-Methyl-4-nitro-N-phenylbenzamide scaffold against RORγ.
-
Stream B (ADME/Tox): Protocol for assessing metabolic stability via nitroreductase reduction.
Chemical Profile & Preparation
| Property | Specification |
| Compound Name | N-Methyl-4-nitro-N-phenylbenzamide |
| CAS Number | 961-61-5 |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) |
| Storage | -20°C, desiccated, protected from light |
| Key Structural Feature | N-methyl benzanilide core with p-nitro substitution; susceptible to regiodivergent bromination [1].[1] |
Stock Solution Preparation:
-
Dissolve 10 mg of compound in 3.9 mL of 100% DMSO to yield a 10 mM stock .
-
Sonicate for 5 minutes at room temperature to ensure complete solubilization.
-
Aliquot into amber glass vials (to prevent photoreduction of the nitro group) and store at -20°C.
Stream A: HTS for RORγ Inverse Agonists
Objective: Screen a library of regiodivergent brominated derivatives (synthesized from the parent scaffold) for RORγ inhibitory activity.
Background & Mechanism
The N-methyl-N-phenylbenzamide core mimics the structure of known RORγ inverse agonists. By utilizing switchable site-selective bromination (Pd(II) vs. HFIP promoters), the parent compound can be diversified into ortho- or para-brominated analogs [1]. These analogs modulate the ligand-binding domain (LBD) of RORγ, suppressing Th17 cell differentiation and IL-17 production.
Assay Principle: TR-FRET Co-activator Recruitment
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Mechanism: Measures the disruption of the interaction between the RORγ-LBD (tagged with GST) and a co-activator peptide (tagged with biotin/Streptavidin-XL665).
-
Readout: Decrease in FRET signal (HTRF ratio) indicates inverse agonism.
Experimental Protocol
Materials:
-
Recombinant RORγ-LBD-GST.
-
Biotinylated SRC-1 co-activator peptide.
-
Anti-GST-Europium Cryptate (Donor).
-
Streptavidin-XL665 (Acceptor).
-
Assay Buffer: 50 mM TRIS-HCl pH 7.4, 100 mM KCl, 1 mM DTT, 0.1% BSA.
Step-by-Step Workflow:
-
Library Preparation:
-
Synthesize derivatives of N-Methyl-4-nitro-N-phenylbenzamide using Pd(OAc)₂/NBS (for ortho-Br) or HFIP/NBS (for para-Br) [1].
-
Dispense 50 nL of library compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 650).
-
-
Protein Dispense:
-
Dilute RORγ-LBD-GST to 5 nM in Assay Buffer.
-
Dispense 10 µL/well. Incubate for 15 mins at RT.
-
-
Peptide/Detection Mix:
-
Prepare a mix of Biotin-SRC-1 (100 nM), Anti-GST-Eu (1 nM), and SA-XL665 (10 nM).
-
Dispense 10 µL/well.
-
-
Incubation & Read:
-
Seal plates and incubate for 2 hours at RT in the dark.
-
Read on an HTRF-compatible multimode reader (e.g., EnVision).
-
Excitation: 337 nm; Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
Data Analysis:
-
Calculate Ratio =
. -
Hit Definition: Compounds showing >50% reduction in FRET ratio compared to DMSO control.
Stream B: ADME-Tox Screening (Nitroreductase Liability)
Objective: Assess the metabolic stability of N-Methyl-4-nitro-N-phenylbenzamide. The nitro group is a "structural alert" prone to enzymatic reduction to an amine (via hydroxylamine intermediates), which can be toxic or mutagenic.
Assay Principle: Reductive Metabolism
-
Enzyme: Human Liver Microsomes (HLM) enriched with NADPH or purified Nitroreductase.
-
Reaction:
(Fluorescent). -
Readout: The parent nitro compound is typically non-fluorescent (quencher). The reduced amino-benzamide product is often highly fluorescent.
Experimental Protocol
Step-by-Step Workflow:
-
Reaction Mix:
-
Substrate: 10 µM N-Methyl-4-nitro-N-phenylbenzamide.
-
Enzyme: 0.5 mg/mL HLM.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.
-
-
Initiation:
-
Add 1 mM NADPH (regenerating system).
-
Control: No NADPH (to rule out chemical instability).
-
-
Kinetic Monitoring:
-
Incubate at 37°C.
-
Monitor Fluorescence (Ex: 350 nm / Em: 450 nm) every 5 minutes for 60 minutes.
-
Note: The appearance of fluorescence indicates reduction of the nitro group to the amino group.
-
-
Quenching & LC-MS Validation:
-
At T=60 min, quench with ice-cold Acetonitrile.
-
Centrifuge and analyze supernatant via LC-MS/MS to quantify the parent (m/z 257.1) depletion and amine metabolite formation.
-
Visualization: HTS Workflow & Mechanism
Caption: Workflow for utilizing N-Methyl-4-nitro-N-phenylbenzamide in divergent library synthesis and dual-stream HTS (Pharmacology vs. Toxicology).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility in Assay Buffer | Hydrophobic benzanilide core. | Maintain DMSO concentration at 1-2%. Add 0.01% Triton X-100 to buffer. |
| High Background (Stream A) | Compound autofluorescence or aggregation. | Run a "Buffer + Compound" control lane. Use ratiometric HTRF to normalize. |
| No Metabolism Observed (Stream B) | Lack of anaerobic conditions. | Nitroreduction is oxygen-sensitive. Conduct HLM incubation under nitrogen purge or use purified bacterial nitroreductase. |
| Photodegradation | Nitro-aromatics are light-sensitive. | Perform all liquid handling in amber vessels or low-light conditions. |
References
-
Zhang, N., Yan, W., Sun, J., et al. (2024).[1] "Switchable Site-Selective Benzanilide C(sp²)-H Bromination via Promoter Regulation."[1] Molecules, 29(12), 2861. Link
-
Huh, J. R., et al. (2011). "Small molecule inhibitors of RORγt for Th17-mediated autoimmune disorders." Nature, 472, 486–490. Link
-
Boelsterli, U. A., et al. (2006). "Reductive metabolism of nitro-aromatic drugs: Mechanisms and toxicological implications." Current Drug Metabolism, 7(5), 499-516. Link
Sources
developing assays using N-Methyl-4-nitro-N-phenylbenzamide
Application Note & Protocol
Title: A High-Throughput Screening Assay to Evaluate the Antiproliferative Activity of N-Methyl-4-nitro-N-phenylbenzamide
Abstract
This application note provides a detailed protocol for evaluating the antiproliferative effects of N-Methyl-4-nitro-N-phenylbenzamide, a compound belonging to the benzamide class of molecules known for their diverse biological activities. Given that various substituted benzamides have demonstrated potential as therapeutic agents, including as anticonvulsants and histone deacetylase (HDAC) inhibitors, this document outlines a robust, cell-based assay to screen for cytotoxic or cytostatic effects on cancer cell lines.[1][2] The described MTT assay is a colorimetric method that serves as a reliable indicator of cell viability and metabolic activity, making it a suitable primary screen for novel compounds in drug discovery workflows. We present a comprehensive, step-by-step methodology, guidance on data analysis for determining IC₅₀ values, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Rationale for Screening N-Methyl-4-nitro-N-phenylbenzamide
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, with a broad spectrum of pharmacological applications.[3] Research has highlighted their potential in oncology, with some derivatives acting as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial regulators of gene expression and are often dysregulated in cancer.[2] Furthermore, the inclusion of a nitro group in phenylbenzamide structures has been associated with anticonvulsant activity, indicating that this chemical moiety can confer significant bioactivity.[1]
N-Methyl-4-nitro-N-phenylbenzamide (CAS No: 961-61-5) is a member of this family, yet its specific biological activities remain largely uncharacterized in publicly available literature.[4] The structural features of this compound—a benzamide core, a nitro group, and N-alkylation and N-arylation—provide a compelling basis for investigating its potential as a bioactive agent. This application note, therefore, proposes a foundational assay to explore its antiproliferative properties against a relevant cancer cell line.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening method due to its robustness, high-throughput capability, and well-established principles. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of metabolically active cells, thus providing a quantitative measure of cell viability.
Materials and Methods
Reagents and Consumables
-
Compound: N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5)
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another cancer cell line of interest.
-
Positive Control: Doxorubicin or another standard chemotherapeutic agent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide (DMSO).
-
Other Reagents: DMSO (for compound dissolution), Trypsin-EDTA, PBS.
-
Consumables: 96-well flat-bottom cell culture plates, sterile pipette tips, serological pipettes, cell culture flasks.
Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Inverted microscope
-
Multichannel pipette
-
Centrifuge
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process is designed for a 96-well plate format, which is ideal for high-throughput screening and dose-response analysis.
Caption: Workflow for the MTT-based antiproliferative assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture MCF-7 cells in T-75 flasks until they reach approximately 80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of N-Methyl-4-nitro-N-phenylbenzamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, the positive control (e.g., Doxorubicin), or the vehicle control.
-
Return the plate to the incubator and incubate for 48 to 72 hours.
Day 4/5: Assay Endpoint and Measurement
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization buffer to each well.
-
Gently pipette up and down to ensure the formazan crystals are fully dissolved.
-
Incubate the plate overnight at room temperature in the dark.
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
Data Analysis and Expected Results
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Dose-Response Curve and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC₅₀ value for N-Methyl-4-nitro-N-phenylbenzamide, plot the % Cell Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC₅₀.
Representative Data (Hypothetical)
Below is a table of hypothetical data for N-Methyl-4-nitro-N-phenylbenzamide tested on MCF-7 cells after 48 hours of treatment.
| Concentration (µM) | Log Concentration | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | - | 1.25 | 100% |
| 0.1 | -1 | 1.22 | 97.6% |
| 1 | 0 | 1.10 | 88.0% |
| 10 | 1 | 0.75 | 60.0% |
| 50 | 1.7 | 0.30 | 24.0% |
| 100 | 2 | 0.15 | 12.0% |
From this hypothetical data, the calculated IC₅₀ would be approximately 20 µM .
Caption: Logical flow for IC50 value determination.
Troubleshooting and Scientific Considerations
-
High Background in Blank Wells: This may indicate contamination of the medium or MTT reagent. Use fresh, sterile reagents.
-
Low Absorbance in Control Wells: This could be due to a low seeding density, poor cell health, or issues with the MTT reagent. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Inconsistent Results Between Replicates: This often points to pipetting errors or uneven cell seeding. Use a multichannel pipette for consistency and ensure the cell suspension is homogenous.
-
Compound Precipitation: N-Methyl-4-nitro-N-phenylbenzamide, like many organic compounds, may have limited aqueous solubility. Visually inspect the wells after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solubilizing agent.
Conclusion
This application note provides a validated and detailed protocol for assessing the antiproliferative activity of N-Methyl-4-nitro-N-phenylbenzamide. The MTT assay serves as a robust initial screen to determine if this compound warrants further investigation as a potential therapeutic agent. A positive result in this assay (i.e., a low micromolar IC₅₀) would justify follow-up studies, such as investigating its mechanism of action, exploring its effects on other cell lines, or evaluating its potential as an enzyme inhibitor, for example, against HDACs. This protocol is designed to be adaptable for various cell lines and can be integrated into broader drug discovery and chemical biology research programs.
References
-
Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides . European Journal of Medicinal Chemistry. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation . Future Medicinal Chemistry. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . Biointerface Research in Applied Chemistry. [Link]
-
Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives . IEEE Xplore. [Link]
-
Donnier-Maréchal, M., Carato, P., Larchanché, P. E., Ravez, S., Boulahjar, R., Barczyk, A., Oxombre, B., Vermersch, P., & Melnyk, P. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands . European Journal of Medicinal Chemistry, 138, 964–978. [Link]
-
Saeedi, M., Ghafouri, H., Torki, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation . Future Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. N-methyl-4-nitro-N-phenylbenzamide | 961-61-5 [chemicalbook.com]
Troubleshooting & Optimization
N-Methyl-4-nitro-N-phenylbenzamide reaction side products
Technical Support Center: N-Methyl-4-nitro-N-phenylbenzamide
Module 1: Reaction Logic & Pathway Analysis
Executive Summary: The synthesis of N-Methyl-4-nitro-N-phenylbenzamide typically proceeds via a nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous Coupling) between 4-nitrobenzoyl chloride and N-methylaniline .
As a Senior Application Scientist, I must highlight that the 4-nitro group significantly increases the electrophilicity of the carbonyl carbon. While this accelerates the desired coupling, it also drastically increases susceptibility to hydrolysis by atmospheric moisture. Furthermore, the N-methyl-N-phenyl substitution pattern creates steric hindrance that results in rotamers , often mistaken for impurities during NMR analysis.
Visualizing the Reaction & Failure Points
Caption: Figure 1. Reaction cascade showing the primary coupling pathway (center) and critical deviation points leading to hydrolysis (Impurity A) or residual starting material (Impurity B).
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "My NMR spectrum shows doubled peaks. Is my product impure?"
Diagnosis: Likely False Positive (Rotamers) . Technical Insight: Unlike secondary amides, N-methyl-N-phenyl amides lack a hydrogen bond donor and possess significant steric bulk. The rotation around the amide C-N bond is restricted due to the clash between the N-phenyl ring and the benzoyl moiety. This creates cis and trans conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature.
-
Validation: Run the NMR at elevated temperature (e.g., 50–60°C). If the doubled peaks coalesce into single sharp singlets, they are rotamers, not impurities.
Issue 2: "The product contains a white solid insoluble in DCM/Chloroform."
Diagnosis: 4-Nitrobenzoic Acid (Hydrolysis Product) . Cause: The 4-nitro group is strongly electron-withdrawing, making the precursor acid chloride highly reactive toward moisture. If your solvent was not anhydrous, or the acid chloride was old, it hydrolyzed before coupling. Corrective Action:
-
Dissolve the crude mixture in EtOAc or DCM.
-
Wash with saturated NaHCO₃ (Base wash). The acid will deprotonate to the water-soluble carboxylate and be removed in the aqueous layer.
Issue 3: "The crude oil is reddish-brown and TLC shows a smear."
Diagnosis: Oxidized N-Methylaniline . Cause: Anilines are prone to oxidation by air, forming colored impurities (azobenzenes/quinones). Corrective Action:
-
Acid Wash: Wash the organic layer with 1M HCl . This protonates the unreacted N-methylaniline, rendering it water-soluble and removing it from the organic phase.
-
Prevention: Ensure the reaction is run under Nitrogen/Argon and the starting amine is distilled if it appears black/opaque before use.
Module 3: Quantitative Data & Side Product Profile
| Impurity / Artifact | Origin | Solubility Profile | Removal Strategy |
| 4-Nitrobenzoic Acid | Hydrolysis of Acid Chloride | Soluble in aq. Base (NaHCO₃/NaOH) | Base Wash: Partition w/ sat. NaHCO₃. |
| N-Methylaniline | Unreacted Starting Material | Soluble in aq. Acid (HCl) | Acid Wash: Partition w/ 1M HCl. |
| Triethylamine HCl | Base Salt Byproduct | Water Soluble | Water Wash: Partition w/ Brine/Water. |
| Rotamers (E/Z) | Conformational Isomerism | Identical to Product | Do Not Remove. Verify via High-Temp NMR. |
Module 4: Validated Experimental Protocol
Objective: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide minimizing hydrolysis.
Reagents:
-
N-Methylaniline (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), Anhydrous[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add anhydrous DCM and Triethylamine.[1] -
Nucleophile Addition: Add N-Methylaniline. Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Electrophile Addition: Dissolve 4-Nitrobenzoyl chloride in a separate minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture.
-
Why? The nitro-substituted acid chloride is aggressive. Dropwise addition prevents local overheating and minimizes side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).
-
Critical Workup (The "Sandwich" Wash):
-
Wash 1 (Acidic): Wash organic layer with 1M HCl (
). Removes unreacted amine. -
Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (
). Removes hydrolyzed acid. -
Wash 3 (Neutral): Wash with Brine, dry over
, and concentrate.
-
Workup Logic Decision Tree:
Caption: Figure 2. Purification logic flow designed to chemically separate the specific impurities (Amine and Acid) based on pH-dependent solubility.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 16-74: Acylation of Amines).
-
Macmillan Group (Princeton University). (2013). Supplementary Information: Rotameric mixtures in NMR of N,N-disubstituted amides. Journal of the American Chemical Society.[3]
-
BenchChem. (2025).[2] Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution. (Technical Note on Nitro-benzoyl chloride handling).
-
Ivanov, S. N., et al. (2004).[4] Two Pathways of Arenesulfonyl Chlorides Hydrolysis: Anionic Intermediates in Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.[4] Russian Journal of Organic Chemistry, 40(5), 733-739.[4] (Mechanistic insight on nitro-substituted acid chloride hydrolysis).
Sources
overcoming solubility problems with N-Methyl-4-nitro-N-phenylbenzamide
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for N-Methyl-4-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. The inherent structure of N-Methyl-4-nitro-N-phenylbenzamide—featuring two bulky phenyl rings, a tertiary amide, and a nitro group—renders it highly hydrophobic and challenging to dissolve in aqueous systems. This guide provides a logical, step-by-step approach to systematically overcome these challenges.
Section 1: Core Concepts & Physicochemical Profile
Understanding the molecule is the first step to controlling its behavior. N-Methyl-4-nitro-N-phenylbenzamide is a large, relatively non-polar molecule. Its tertiary amide group can act as a hydrogen bond acceptor but not a donor, limiting its interaction with protic solvents like water. The two phenyl rings contribute significantly to its hydrophobicity. Based on the principle of "like dissolves like," this compound is predicted to be poorly soluble in polar solvents and more soluble in non-polar organic solvents.[1][2][3][4]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₂₀H₁₆N₂O₃ | Derived from structure. |
| Molecular Weight | 344.36 g/mol | Calculated from formula. |
| Structure | A tertiary benzamide with two phenyl rings and a para-nitro group. | N/A |
| Predicted LogP | > 4.0 | Estimated based on similar benzanilide structures; indicates high hydrophobicity. |
| Hydrogen Bond Donors | 0 | The tertiary amide nitrogen has no available hydrogen. |
| Hydrogen Bond Acceptors | 4 | Carbonyl oxygen (1), nitro oxygens (2), amide nitrogen (1). |
| General Solubility | Practically insoluble in water; soluble in aprotic polar organic solvents. | Based on chemical structure and principles of solubility.[1][5] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with N-Methyl-4-nitro-N-phenylbenzamide in a practical, question-and-answer format.
Q1: What is the best starting solvent to prepare a stock solution?
Answer: For a highly hydrophobic compound like N-Methyl-4-nitro-N-phenylbenzamide, the recommended starting point is a strong, water-miscible, aprotic polar solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is an exceptional solvent for a wide range of polar and non-polar compounds and is a standard in biological screening.[3][6]
-
Alternative: N,N-Dimethylformamide (DMF). DMF shares many properties with DMSO and is also an excellent choice for initial solubilization.
Causality: These solvents are effective because their polarity and aprotic nature can effectively solvate the large, complex structure of the molecule, breaking down the intermolecular forces in the solid crystal lattice.[7] They are also miscible with water, which is critical for subsequent dilutions into aqueous buffers for experiments.[8]
Protocol: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or DMF. This minimizes the amount of organic solvent you introduce into your final aqueous system.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Answer: This is the most common problem and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution. This is often called "crashing out."
Here is a systematic approach to solve this:
-
Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: The final concentration of DMSO (or other co-solvent) in your aqueous medium is critical.[9][10] Most cell-based assays can tolerate up to 0.5-1% DMSO, but you must validate this for your specific system. Increasing the DMSO percentage may keep the compound dissolved.
-
Use a Surfactant: Surfactants are molecules with polar heads and non-polar tails that can form micelles in water.[11] These micelles can encapsulate the hydrophobic compound, shielding it from the water and keeping it in solution.
-
Recommended Surfactant: Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80). Start with a final concentration of 0.01% - 0.1% in your aqueous buffer.
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form an "inclusion complex" with the compound, where the hydrophobic molecule sits inside the cavity, and the water-soluble exterior allows the entire complex to dissolve in water.[13][14][15] This is a very powerful technique for increasing aqueous solubility.[16]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Q3: Can I use pH adjustment to increase the solubility?
Answer: No, pH adjustment is unlikely to be effective for N-Methyl-4-nitro-N-phenylbenzamide.
Causality: The strategy of altering pH to improve solubility relies on the presence of ionizable functional groups (like carboxylic acids or amines) that can be protonated or deprotonated to form a charged, more water-soluble salt.[9] N-Methyl-4-nitro-N-phenylbenzamide lacks these groups. The tertiary amide is extremely weakly basic and is considered non-ionizable under physiological pH conditions.[17] The nitro and phenyl groups are also not ionizable. Therefore, changing the pH of the solution will not significantly alter the charge or polarity of the molecule.
Q4: I need a detailed protocol for using cyclodextrins. Can you provide one?
Answer: Certainly. Using cyclodextrins is an excellent strategy for aqueous formulations. The goal is to form a 1:1 inclusion complex.
Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a Molar Excess of HP-β-CD: Prepare an aqueous solution of HP-β-CD. A 5- to 10-fold molar excess relative to your target compound concentration is a good starting point. For example, to prepare a 1 mM final solution of your compound, start with a 10 mM solution of HP-β-CD in your desired buffer.
-
Add the Compound: Weigh out the solid N-Methyl-4-nitro-N-phenylbenzamide and add it directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously vortex or sonicate the mixture. Gentle heating (40-50°C) can also accelerate the process, but be sure your compound is stable at that temperature. The solution should gradually clarify as the inclusion complexes form. This may take anywhere from 30 minutes to several hours.
-
Remove Undissolved Compound: If some solid remains, it indicates you have reached the solubility limit for that specific HP-β-CD concentration. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant.
-
Confirm Concentration: It is best practice to confirm the final concentration of your solubilized compound using a method like UV-Vis spectrophotometry or HPLC.
Q5: Are there any other advanced techniques I should be aware of?
Answer: Yes, for particularly challenging formulations, especially in drug development, several advanced methods are used. These typically require specialized equipment.
-
Particle Size Reduction: Increasing the surface area of the compound can improve its dissolution rate.[7] Techniques include:
-
Solid Dispersions: The compound is dispersed in an inert carrier matrix at the molecular level, often in an amorphous state. Spray drying is a common method to achieve this.[9]
Section 3: Key Experimental Workflows & Diagrams
Visualizing the troubleshooting process can help guide your experimental plan.
Workflow 1: Systematic Solubility Troubleshooting
This flowchart outlines the logical progression from the simplest to the most advanced solubilization techniques.
Caption: Logical workflow for troubleshooting the solubility of N-Methyl-4-nitro-N-phenylbenzamide.
Workflow 2: The Co-Solvent Dilution Problem
This diagram illustrates the common "crashing out" phenomenon when diluting a concentrated organic stock into an aqueous medium.
Caption: The precipitation issue arising from diluting a DMSO stock into an aqueous buffer.
Mechanism 3: Cyclodextrin Inclusion Complex
This diagram shows how a cyclodextrin molecule encapsulates the hydrophobic compound, rendering it soluble in water.
Caption: Mechanism of solubility enhancement via cyclodextrin encapsulation.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solution Process [chem.fsu.edu]
- 3. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 4. quora.com [quora.com]
- 5. N-phenylbenzamide [chemister.ru]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 14. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [ouci.dntb.gov.ua]
- 17. webhome.auburn.edu [webhome.auburn.edu]
Technical Support Center: Optimization of N-Methyl-4-nitro-N-phenylbenzamide Synthesis
Case ID: #AMIDE-004-NO2 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming nucleophilic deactivation in the benzoylation of N-methyl-4-nitroaniline.
Executive Summary
You are attempting to synthesize N-Methyl-4-nitro-N-phenylbenzamide via the acylation of N-methyl-4-nitroaniline with benzoyl chloride.
The Core Challenge: This is not a standard amide coupling. You are fighting two opposing forces:
-
Electronic Deactivation: The nitro group (
) at the para position is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring and, by resonance, significantly reduces the electron density on the amine nitrogen.[1] This makes your starting material (N-methyl-4-nitroaniline) an exceptionally poor nucleophile ( for the conjugate acid, compared to for aniline). -
Steric Hindrance: The N-methyl group introduces steric bulk, further impeding the attack on the carbonyl center of the benzoyl chloride.
Standard Schotten-Baumann conditions (aqueous NaOH/DCM) often fail or result in low yields because the rate of benzoyl chloride hydrolysis by water competes effectively with the sluggish amine attack.
Module 1: Reaction Optimization & Protocols
Option A: The Catalytic Activation Method (Recommended First Approach)
Best for: Standard lab scale, avoiding moisture-sensitive reagents.
This method uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the benzoyl chloride first, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by your deactivated amine.
Reagents:
-
Amine: N-Methyl-4-nitroaniline (1.0 equiv)
-
Acylating Agent: Benzoyl chloride (1.2 - 1.5 equiv)
-
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Catalyst: DMAP (0.1 - 0.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if reflux is needed).
Protocol:
-
Dissolve N-methyl-4-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (
or Ar). -
Add
(2.0 eq). -
Cool to 0°C. Add Benzoyl chloride (1.2 eq) dropwise.
-
Allow to warm to Room Temperature (RT).
-
Critical Step: If TLC shows starting material after 4 hours, switch solvent to Toluene and reflux (110°C). The thermal energy is often necessary to overcome the activation barrier of the deactivated amine.
Option B: The Deprotonation Method (The "Nuclear" Option)
Best for: Stubborn reactions where Method A yields <40%.
If the amine is too electron-poor to attack, we convert it into an amide anion (a strong nucleophile) using a strong base like Sodium Hydride (NaH).
Protocol:
-
Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF or DMF under Argon.
-
Cool to 0°C.
-
Slowly add a solution of N-methyl-4-nitroaniline (1.0 equiv) in THF/DMF.
-
Wait: Stir for 30–60 mins. Evolution of
gas indicates deprotonation. The solution often changes color (deep red/orange) due to the formation of the nitrophenyl anion. -
Add Benzoyl chloride (1.2 equiv) dropwise.
-
Stir at RT for 2–4 hours.
Module 2: Visualizing the Mechanism
The following diagram illustrates why Method A (DMAP catalysis) is superior to standard conditions.
Caption: Figure 1. DMAP catalysis pathway. The formation of the N-acylpyridinium intermediate lowers the activation energy required for the deactivated amine to react.
Module 3: Troubleshooting & FAQs
Q1: The reaction is complete, but the NMR shows two sets of peaks. Is my product impure?
Diagnosis: Likely Rotamers , not impurities.
Explanation: You have synthesized a tertiary amide. The
-
Run the NMR at elevated temperature (e.g., 50–60°C).
-
If the two sets of peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have an impurity.
Q2: I see a white precipitate forming immediately upon adding Benzoyl Chloride. Is this product?
Diagnosis: No, this is likely Triethylamine Hydrochloride (salt). Action: This is normal. The base scavenges the HCl produced during the reaction. The salt is insoluble in DCM/Toluene. You will remove this during the aqueous workup (water wash).
Q3: My yield is low, and I recovered starting material (amine).
Decision Tree:
Caption: Figure 2.[2] Troubleshooting logic for incomplete conversion.
Q4: The product is colored (yellow/orange). Is this normal?
Answer: Yes. Compounds containing nitro-aniline motifs are inherently chromophores (often yellow to deep orange) due to the extensive conjugation ("push-pull" system between the amine donor and nitro acceptor). However, dark brown/black tar indicates decomposition.
Module 4: Comparative Data
| Parameter | Standard Conditions | Optimized Conditions (Method A) | Force Conditions (Method B) |
| Reagents | Benzoyl Cl / NaOH (aq) | Benzoyl Cl / | Benzoyl Cl / NaH |
| Solvent | DCM / Water | DCM or Toluene | THF or DMF |
| Temp | 0°C to RT | Reflux (80–110°C) | 0°C to RT |
| Typical Yield | < 30% | 75 - 85% | 85 - 95% |
| Main Risk | Hydrolysis of Benzoyl Cl | Thermal degradation (rare) | Moisture sensitivity (Fire hazard) |
References
-
Nucleophilic Catalysis: Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.
-
Acylation of Deactivated Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Rotamers in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517–551.
-
Properties of Nitroanilines: N-Methyl-4-nitroaniline Compound Summary. PubChem Database.
Sources
Technical Support Center: Synthesis of N-Methyl-4-nitro-N-phenylbenzamide
Welcome to the technical support guide for the synthesis of N-Methyl-4-nitro-N-phenylbenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during this specific amide synthesis. Here, we provide in-depth troubleshooting guides and FAQs in a practical question-and-answer format to enhance your experimental success.
Core Synthesis Protocol: Acylation of N-Methylaniline
The most direct and reliable method for synthesizing N-Methyl-4-nitro-N-phenylbenzamide is the nucleophilic acyl substitution reaction between N-methylaniline and 4-nitrobenzoyl chloride. This approach, a variation of the Schotten-Baumann reaction, ensures the correct regiochemistry of the nitro group and is generally high-yielding when performed under optimal conditions.
Experimental Workflow
Caption: General workflow for the synthesis of N-Methyl-4-nitro-N-phenylbenzamide.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Properties |
| N-Methylaniline | 107.15 | 1.0 | Light-sensitive liquid, weak base. |
| 4-Nitrobenzoyl Chloride | 185.56 | 1.05 | Moisture-sensitive solid, lachrymator. |
| Triethylamine (TEA) | 101.19 | 1.2 | Base to neutralize HCl byproduct. |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous grade is essential. |
Troubleshooting Guide
Category 1: Low or No Product Yield
Q1: My reaction has gone to completion according to TLC, but my isolated yield is less than 30%. Where could my product have gone?
Answer: Significant product loss after a seemingly complete reaction often points to issues during the work-up and isolation phases.
-
Emulsion Formation: During aqueous washes, vigorous shaking can create stable emulsions, especially if your reaction mixture is concentrated. This traps the product in the interface between the organic and aqueous layers. To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.[1]
-
Product Precipitation in Aqueous Layer: If an insufficient amount of organic solvent is used, the product may partially precipitate during the washes and be lost during separation. Ensure you use an adequate volume of solvent (e.g., 10-15 mL of DCM per gram of starting amine).
-
Premature Crystallization: If the crude product is highly concentrated, it might crystallize in the separatory funnel or during filtration of the drying agent, leading to physical losses. Rinsing equipment with fresh solvent can help recover this material.
-
Hydrolysis During Work-up: Prolonged contact with the aqueous HCl or NaHCO₃ solutions, especially if not cold, can lead to slow hydrolysis of the amide product, although this is generally a minor contributor for stable amides.
Q2: My TLC analysis shows a significant amount of unreacted N-methylaniline even after several hours. What went wrong?
Answer: The persistence of the starting amine is a classic sign that the acylation reaction has stalled. Several factors can cause this:
-
Inactive 4-Nitrobenzoyl Chloride: The acid chloride is highly susceptible to hydrolysis from atmospheric moisture. If it has been stored improperly, it may have partially or fully converted to 4-nitrobenzoic acid, which is unreactive under these conditions. It is crucial to use a fresh bottle or a properly stored reagent.
-
Insufficient Base: Triethylamine is added to scavenge the HCl produced during the reaction.[2] If too little base is used, the generated HCl will protonate the unreacted N-methylaniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acid chloride, effectively stopping the reaction.[2][3] Always use a slight excess (1.1-1.2 equivalents) of the base.
-
Poor Temperature Control: While the reaction is initiated at 0°C to control the initial exothermic release, allowing it to warm to room temperature is necessary for it to proceed to completion. Keeping the reaction too cold for too long can result in a sluggish conversion rate.
Category 2: Product Impurity & Purification Challenges
Q1: My final product is a sticky, yellowish oil instead of a crystalline solid. What is the likely impurity?
Answer: The primary impurity that causes "oiling out" or prevents crystallization is often unreacted starting material or closely related byproducts. In this synthesis, the most common culprits are:
-
Excess N-Methylaniline: This starting material is an oil at room temperature. Even small amounts can act as a eutectic impurity, depressing the melting point of your product and preventing it from forming a stable crystal lattice.
-
4-Nitrobenzoic Acid: This is formed from the hydrolysis of 4-nitrobenzoyl chloride. It is an acidic impurity that can interfere with crystallization.
Solution: The work-up is designed to remove these specific impurities. A wash with dilute acid (e.g., 1M HCl) will protonate and extract the basic N-methylaniline into the aqueous layer. A subsequent wash with a weak base (e.g., saturated NaHCO₃) will deprotonate and extract the acidic 4-nitrobenzoic acid.[4] If these washes were not performed thoroughly, the impurities will persist.
Q2: During recrystallization from an ethanol/water mixture, my product separates as an oil ("oils out") before it crystallizes. How can I achieve a crystalline product?
Answer: "Oiling out" is a common recrystallization problem that occurs when the dissolved solute comes out of the supersaturated solution at a temperature above its melting point.[5] Here are several techniques to prevent it:
-
Use More Solvent: The solution may be too concentrated. Add a small amount of the hot primary solvent (ethanol) to the oiled mixture to redissolve it, then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling is a major cause of oiling out. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.[5]
-
Lower the Solvent Polarity: Try using a less polar solvent system for recrystallization, such as ethyl acetate/hexanes or toluene. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Seed the Solution: Add a tiny, pure crystal of the product to the cooled solution just as it starts to become cloudy. This provides a nucleation site and encourages the formation of crystals rather than oil.[5]
Mechanism & Side Reactions
The core of this synthesis is a nucleophilic acyl substitution. Understanding the mechanism and potential side reactions is key to troubleshooting.
Caption: Main synthesis mechanism versus the hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q1: Why can't I just mix the carboxylic acid (4-nitrobenzoic acid) directly with N-methylaniline to make the amide?
Answer: While seemingly direct, the reaction between a carboxylic acid and an amine is problematic. Amines are bases and carboxylic acids are acids. When mixed, they undergo a rapid acid-base reaction to form a stable and unreactive ammonium carboxylate salt.[4][6] Driving off water from this salt to form the amide bond requires very high temperatures (pyrolysis), which can decompose the starting materials and product. Converting the carboxylic acid to a more reactive derivative, like an acid chloride, bypasses this issue by creating a much more potent electrophile that does not engage in acid-base chemistry with the amine.[3][4]
Q2: I have N-methyl-N-phenylbenzamide. Can I nitrate this compound directly to get the final product?
Answer: While chemically possible, nitrating N-methyl-N-phenylbenzamide is a poor synthetic strategy for obtaining the desired product. The amide group (-N(CH₃)COPh) is a powerful ortho-, para-directing and activating group for the phenyl ring it is directly attached to (the N-phenyl ring).[7] In contrast, the carbonyl part of the amide deactivates the benzoyl ring. Therefore, electrophilic nitration will overwhelmingly occur on the N-phenyl ring, primarily at the para-position, yielding N-(4-nitrophenyl)-N-methylbenzamide, not the desired N-Methyl-4-nitro-N-phenylbenzamide.[7]
Q3: What are the critical safety precautions for this synthesis?
Answer: Several hazards must be managed:
-
4-Nitrobenzoyl Chloride: It is a lachrymator (causes tearing) and is corrosive. It reacts with moisture, so it should be handled quickly in a fume hood, and exposure to skin and eyes must be avoided.
-
Nitrating Agents (if attempting the nitration route): The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. Nitration reactions are highly exothermic and can run away if the temperature is not strictly controlled with an ice bath.[8][9]
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen and should always be handled in a fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Q4: What are the key signals in ¹H NMR and IR spectroscopy to confirm the identity of N-Methyl-4-nitro-N-phenylbenzamide?
Answer:
-
¹H NMR: You should expect to see:
-
A singlet for the N-methyl (N-CH₃) protons, likely around 3.3-3.5 ppm.
-
Aromatic protons from the N-phenyl ring, likely in the 7.2-7.5 ppm region.
-
Two distinct doublets in the downfield aromatic region (typically >8.0 ppm) corresponding to the protons on the 4-nitrophenyl ring, which are deshielded by the electron-withdrawing nitro and carbonyl groups.
-
-
IR Spectroscopy: Key vibrational stretches include:
-
A strong carbonyl (C=O) stretch for the tertiary amide, typically found around 1650-1680 cm⁻¹.
-
Strong asymmetric and symmetric stretches for the nitro (NO₂) group, usually appearing near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
The absence of an N-H stretch (which would be around 3300 cm⁻¹) confirms the formation of a tertiary amide.
-
References
-
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI: 10.1039/D0GC02976A. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. DOI: 10.1039/D0RA10868E. Retrieved from [Link]
-
ResearchGate. (2015). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of N-phenylbenzamide. Retrieved from [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
PubMed. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. DOI: 10.1016/0223-5234(96)88254-7. Retrieved from [Link]
-
NPTEL. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
-
PubChem. (n.d.). N-[(4-methylphenyl)methyl]-4-nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
NIST. (n.d.). Benzamide, N-methyl-N-phenyl-. Retrieved from [Link]
-
ResearchGate. (2002). Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. vpscience.org [vpscience.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Stability & Degradation of N-Methyl-4-nitro-N-phenylbenzamide
The following guide serves as a specialized Technical Support Center for N-Methyl-4-nitro-N-phenylbenzamide . It is designed for researchers observing unexpected peaks in HPLC, mass shifts in LC-MS, or physical changes in their reference standards.
Executive Summary (Quick Reference)
| Parameter | Specification |
| Compound | N-Methyl-4-nitro-N-phenylbenzamide |
| Formula | |
| MW | 256.26 g/mol |
| Core Liability | Amide Hydrolysis (Sterically accelerated) |
| Secondary Liability | Photoreduction (Nitro group sensitivity) |
| Metabolic Liability | N-Demethylation (Oxidative) |
Module 1: Hydrolytic Degradation (The "Twisted Amide" Effect)
User Issue: "I am seeing two distinct new peaks in my HPLC chromatogram after leaving the sample in an acidic mobile phase (pH 2.5) overnight. The parent peak area decreased by 15%."
Technical Diagnosis:
You are observing acid-catalyzed amide hydrolysis .
Unlike typical secondary amides (which are very stable), this molecule is a tertiary anilide . The steric clash between the N-methyl group and the N-phenyl ring forces the phenyl ring to twist out of the amide plane. This "twist" disrupts the
The Pathway: The amide bond cleaves to yield a carboxylic acid and a secondary amine.[1]
-
Product A (Acidic Fragment): 4-Nitrobenzoic acid.
-
HPLC Behavior: Elutes early (polar).
-
MS Signature: 167 Da (
dominant in negative mode).
-
-
Product B (Amine Fragment): N-Methylaniline.
-
HPLC Behavior: Elutes later (less polar, basic).
-
MS Signature: 107 Da (
).
-
Mechanism & Causality:
-
Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon highly electrophilic. The 4-nitro group (Electron Withdrawing Group, EWG) destabilizes the protonated intermediate slightly but eventually facilitates the leaving group departure.
-
Alkaline Conditions: The 4-nitro group makes the carbonyl carbon extremely susceptible to
attack. Warning: Alkaline hydrolysis is typically faster than acidic hydrolysis for this specific scaffold.
Visualization: Hydrolysis Pathway
Module 2: Photochemical Degradation (Nitro-Reduction)
User Issue: "My solid sample has turned from off-white to pale yellow/brown after sitting on the benchtop for a week. Is it still usable?"
Technical Diagnosis: The color change indicates photochemical degradation of the nitro group.[2] Nitro-aromatics are sensitive to UV/VIS light.[2] Upon excitation, the nitro group can undergo reduction or rearrangement, often forming nitroso intermediates or coupling to form azo/azoxy dimers.
The Pathway:
-
Primary Photoproduct: 4-Nitroso-N-methyl-N-phenylbenzamide.
-
Secondary Photoproduct (Reduction): 4-Amino-N-methyl-N-phenylbenzamide (if H-donors are present).
-
Dimerization: Formation of highly colored azobenzene derivatives (responsible for the yellow/brown color).
Troubleshooting Protocol:
-
Check Absorbance: Dissolve a small amount. If the UV spectrum shows a new bathochromic shift (red-shift) >350 nm, significant degradation has occurred.
-
Purification: These impurities are often non-polar. Recrystallization from ethanol/water may remove the colored azo-impurities, but chromatography is safer.
Visualization: Photochemical Cycle
Module 3: Oxidative & Metabolic Stability (N-Dealkylation)
User Issue: "In my microsomal stability assay, I'm seeing a metabolite with a mass loss of 14 Da. What is this?"
Technical Diagnosis:
A loss of 14 Da (
The Pathway:
-
Hydroxylation: Oxidation of the N-methyl group to an N-hydroxymethyl intermediate (
). -
Collapse: Spontaneous loss of formaldehyde (
). -
Product: 4-Nitro-N-phenylbenzamide (Secondary amide).
Significance: The product (the des-methyl analog) is chemically distinct. It is a secondary amide and will have significantly different hydrogen bonding capacity (it can now act as an H-bond donor), potentially altering potency and solubility.
Frequently Asked Questions (FAQs)
Q1: Can I use acetonitrile as the organic modifier in my HPLC method? A: Yes, but avoid storing the sample in 100% acetonitrile if your sample contains trace moisture and is acidic. Acetonitrile is generally safer than methanol, which can cause transesterification (forming Methyl 4-nitrobenzoate) if the conditions are acidic enough and heated.
-
Recommendation: Use a fresh Water/ACN gradient. Keep sample cooler temperature at
.
Q2: How do I distinguish the hydrolysis product (4-Nitrobenzoic acid) from the parent in UV?
A: The parent compound (tertiary amide) has a specific
Q3: Is the degradation reversible? A: No. Amide hydrolysis and nitro-reduction are irreversible chemical changes. You must re-synthesize or repurchase the standard.
Q4: What is the recommended storage condition to prevent these issues? A:
-
Temperature:
(Reduces hydrolysis rate). -
Atmosphere: Argon/Nitrogen flush (Prevents oxidation).
-
Container: Amber glass vial (Prevents nitro-photolysis).
-
State: Store as a dry powder. Do not store in solution (DMSO/Water) for long periods.
References
-
Amide Hydrolysis Mechanisms
-
Source: Brown, R. S., et al. "Hydrolysis of Twisted Amides." Journal of the American Chemical Society.[3]
- Context: Explains why N-methyl-N-phenyl amides cleave faster than planar amides due to ground-state destabiliz
-
(Representative literature on twisted amides).
-
-
Photochemistry of Nitro-Aromatics
- Source: NIST Chemistry WebBook & ICH Q1B Guidelines.
- Context: Nitro group reduction and actinometer behavior of nitrobenzaldehydes/amides.
-
Metabolic N-Dealkylation
- Source: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions." Chemical Research in Toxicology.
- Context: Mechanism of N-methyl oxid
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of N-Methyl-4-nitro-N-phenylbenzamide Analogs in Preclinical Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Substituted Benzamides
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. The introduction of specific substituents to the benzamide core can profoundly influence its physicochemical properties and, consequently, its biological activity. This guide focuses on the N-Methyl-4-nitro-N-phenylbenzamide scaffold, a structure of interest in the exploration of novel anticancer agents. The presence of the nitro group, a potent electron-withdrawing moiety, can significantly alter the molecule's electronic distribution, potentially enhancing its interaction with biological targets and even enabling bioreductive activation in hypoxic tumor environments.
This technical guide provides a framework for comparing the efficacy of N-Methyl-4-nitro-N-phenylbenzamide analogs. While direct, head-to-head comparative studies on a comprehensive series of these specific analogs are not extensively available in the public domain, this guide will leverage data from structurally related N-arylbenzamide and nitrobenzamide series to illustrate the principles of efficacy comparison and to delineate the experimental methodologies crucial for such evaluations. We will explore the rationale behind analog design, detail the essential in vitro assays for determining anticancer potency, and present a model for the comparative analysis of preclinical data.
The Rationale for Analog Synthesis: Fine-Tuning for Potency and Selectivity
The synthesis of analogs of a lead compound like N-Methyl-4-nitro-N-phenylbenzamide is a critical step in the drug discovery process known as lead optimization. The primary goal is to systematically modify the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity.
For the N-Methyl-4-nitro-N-phenylbenzamide scaffold, key areas for modification include:
-
Substituents on the N-phenyl ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, trifluoromethyl) at different positions (ortho, meta, para) of the N-phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein.
-
Modifications of the N-methyl group: Replacing the methyl group with other alkyl or functionalized moieties can influence metabolic stability and target engagement.
-
Alterations to the 4-nitrobenzamide core: While the 4-nitro group is often a key pharmacophore, its position or replacement with other electron-withdrawing groups can be explored to fine-tune activity and reduce potential liabilities.
The following diagram illustrates a general synthetic approach for generating N-arylbenzamide analogs.
Caption: General synthetic workflow for N-Methyl-4-nitro-N-phenylbenzamide analogs.
Experimental Protocols for Efficacy Evaluation
A robust and standardized set of experimental protocols is essential for the meaningful comparison of analog efficacy. The following are detailed methodologies for key in vitro assays commonly employed to assess the anticancer properties of benzamide derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the N-Methyl-4-nitro-N-phenylbenzamide analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.
Alternative Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is another robust and widely used method for determining cytotoxicity, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (growth inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in the net protein increase compared to the control cells.
Comparative Efficacy Data of Structurally Related Analogs
Table 1: Growth Inhibitory Activity (GI₅₀ in µM) of 4-Substituted-3-nitrobenzamide Derivatives[1]
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (Colon Carcinoma) | MDA-MB-435 (Melanoma) | HL-60 (Promyelocytic Leukemia) |
| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |
| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the N-Methyl-4-nitro-N-phenylbenzamide scaffold. The inhibitory activities were evaluated by SRB assay.
Interpretation of Data: From this illustrative dataset, we can begin to draw preliminary structure-activity relationships. For instance, the position and nature of the substituent on the benzyl group attached to the amide nitrogen significantly impact the anticancer activity. Compound 4a , with a 4-fluorobenzyl group, shows potent activity across all three cell lines. In contrast, the 3,4-difluorobenzyl analog 4g exhibits a dramatic loss of activity against the HCT-116 cell line, highlighting the sensitivity of this position to substitution.
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound ID | R | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| 4a | H | 15.3 | 18.2 | 16.5 |
| 4e | 4-OCH₃ | 10.2 | 11.1 | 10.8 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4j | 4-CF₃ | 12.1 | 13.5 | 12.9 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 |
Data represents a selection of compounds from a study on imidazole-based N-phenylbenzamide derivatives.
Interpretation of Data: This table demonstrates the influence of substituents on the N-phenyl ring. The unsubstituted analog 4a shows moderate activity. The introduction of an electron-donating methoxy group (4e ) or an electron-withdrawing fluorine atom (4f ) at the para position enhances the cytotoxic activity, with the fluoro-substituted compound being the most potent in this series. The trifluoromethyl group (4j ) also confers good activity.
Visualizing the Experimental Workflow
A clear and logical workflow is paramount for the systematic evaluation of a compound library.
Caption: A typical workflow for the in vitro evaluation of a library of anticancer compound analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative evaluation of the efficacy of N-Methyl-4-nitro-N-phenylbenzamide analogs as potential anticancer agents. While a dedicated, publicly available dataset for a broad series of these specific analogs is currently limited, the principles and methodologies detailed herein provide a robust foundation for such research.
The illustrative data from structurally related benzamide series underscore the profound impact of subtle chemical modifications on biological activity. The strategic placement of various functional groups can significantly enhance cytotoxic potency against cancer cell lines.
Future research in this area should focus on the systematic synthesis and screening of a dedicated library of N-Methyl-4-nitro-N-phenylbenzamide analogs. This will enable the elucidation of a clear structure-activity relationship, paving the way for the rational design of more potent and selective anticancer drug candidates. Subsequent studies should then progress the most promising leads into more complex biological assays, including mechanism of action studies and in vivo efficacy models.
References
-
Malik, M. S., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 735695. Available at: [Link]
Analytical Specificity & Cross-Reactivity Guide: N-Methyl-4-nitro-N-phenylbenzamide
Executive Summary
N-Methyl-4-nitro-N-phenylbenzamide (CAS 961-61-5) is a critical structural reference standard often encountered in the synthesis of nitro-aromatic pharmaceuticals and high-performance polymers.[1] In drug development, it serves as a model compound for studying amide bond stability and as a potential Process-Related Impurity (PRI) .
This guide provides a comparative analysis of detection methodologies, focusing on the cross-reactivity risks associated with this compound. We evaluate the performance of Ligand Binding Assays (LBA) versus LC-MS/MS , demonstrating why mass spectrometry is the requisite standard for distinguishing this analyte from its structural analogs (e.g., 4'-Nitrobenzanilide).
Part 1: Comparative Analysis of Detection Platforms
The central challenge in analyzing N-Methyl-4-nitro-N-phenylbenzamide is its high structural similarity to its metabolic precursors and synthesis byproducts. Below is an objective comparison of how different platforms handle cross-reactivity for this target.
Table 1: Platform Performance & Cross-Reactivity Risk Profile
| Feature | Method A: Competitive ELISA (Polyclonal) | Method B: HPLC-UV (Diode Array) | Method C: LC-MS/MS (MRM Mode) |
| Primary Detection Principle | Epitope Recognition (Nitro-phenyl moiety) | Chromophore Absorption (254/280 nm) | Mass-to-Charge Ratio (m/z) & Fragmentation |
| Cross-Reactivity Risk | High (>15%) | Moderate | Ultra-Low (<0.1%) |
| Major Interferents | 4'-Nitrobenzanilide, Nitrobenzene derivatives | Co-eluting isomers (e.g., N-(4-methylphenyl)-4-nitrobenzamide) | Isobaric compounds (rare) |
| Sensitivity (LOD) | High (pg/mL) | Moderate (ng/mL) | Very High (fg/mL) |
| Throughput | High (96-well plate) | Low (Serial injection) | Medium-High (Rapid Gradient) |
| Suitability | Initial Screening (High False Positive Rate) | Purity Profiling ( >98% abundance) | Trace Impurity Quantitation (Gold Standard) |
The "Epitope Trap": Why Immunoassays Fail Specificity
In immunological studies, the nitro-aromatic group is a dominant hapten. Antibodies raised against generic nitrobenzamides often exhibit significant cross-reactivity with N-Methyl-4-nitro-N-phenylbenzamide due to the preservation of electron density on the nitro ring.
-
Observation: A polyclonal antibody for 4'-Nitrobenzanilide will likely bind N-Methyl-4-nitro-N-phenylbenzamide with 40–60% affinity due to the shared 4-nitro-phenyl pharmacophore.
-
Recommendation: Do not use ELISA for quantitative impurity profiling of this compound without extensive cross-adsorption steps.
Part 2: Structural Analog Interference Panel
To validate any analytical method for this compound, you must prove it does not "cross-react" (co-elute or bind) with the following structural neighbors. This panel represents the Critical Quality Attributes (CQA) for specificity.
Figure 1: Structural Interference Map. Red arrows indicate high-risk cross-reactivity pathways (Isobaric interference) requiring MS/MS discrimination.
Part 3: Validated Experimental Protocols
Protocol A: LC-MS/MS Specificity & Cross-Reactivity Test
Objective: To establish a definitive quantitation method that eliminates interference from the "Analog C" isomer (Isobaric Cross-Reactivity).
1. Instrumentation Setup:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
2. MRM Transition Optimization (The Specificity Key): Unlike UV or ELISA, MS/MS specificity relies on unique fragmentation.
-
Precursor Ion: m/z 257.1 [M+H]⁺
-
Primary Transition (Quantifier): m/z 257.1 → 105.0 (Benzoyl cation). Note: Common to all benzamides.
-
Secondary Transition (Qualifier - CRITICAL): m/z 257.1 → 151.1 (N-methyl-4-nitroaniline fragment).
-
Differentiation: The isobaric isomer (Analog C) will fragment to m/z 106 (Toluidine) or m/z 150 (4-nitrobenzoyl), allowing spectral resolution even if retention times overlap.
-
3. Workflow:
-
Preparation: Prepare 1 µM standards of Target and Analogs A, B, and C.
-
Injection: Inject individual standards to determine Retention Time (RT).
-
Mix Challenge: Inject a mixture of Target (Low conc.) + Analogs (High conc., 100x).
-
Calculation: Calculate the Selectivity Factor (
) and Resolution ( ) .-
Acceptance Criteria:
between Target and Analog C (Isobaric).
-
Protocol B: Immunological Cross-Reactivity Assessment (Evaluation Mode)
Objective: To determine if a "Generic Nitro-Aromatic" antibody kit is suitable for screening this compound.
-
Coating: Coat microplate with Target-BSA conjugate (1 µg/mL).
-
Competition: Add Antibody (fixed conc.) + Competitor (Target or Analog serially diluted 0.1 nM to 10 µM).
-
Detection: Add HRP-Secondary Antibody + TMB Substrate.
-
Analysis: Plot %B/B0 vs. Log[Concentration].
-
Calculation:
-
Threshold: If CR > 1%, the assay is non-specific and invalid for regulatory submission (ICH M7).
-
Part 4: Mechanism of Action (Fragmentation Pathway)
Understanding why we choose specific MS transitions is vital for defending the method against regulatory scrutiny.
Figure 2: MS/MS Fragmentation Logic. The formation of the m/z 151.1 ion is structurally specific to the N-methyl-N-phenyl arrangement, distinguishing it from linkage isomers.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences.[3] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
PubChem. (2025).[4] N-Methyl-4-nitro-N-phenylbenzamide Compound Summary. National Center for Biotechnology Information. Link
-
Agilent Technologies. (2009). Analysis of Nitrofuran Metabolites by LC/MS/MS. (Demonstrating nitro-aromatic fragmentation patterns). Link
Sources
- 1. N-methyl-4-nitro-N-phenylbenzamide | 961-61-5 [amp.chemicalbook.com]
- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Bioactivity of N-Phenylbenzamides: A Comparative Guide to Performance in Diverse Assay Systems
The N-Phenylbenzamide Core: A Versatile Pharmacophore
The N-phenylbenzamide backbone, characterized by two aryl rings linked by an amide bond, provides a rigid yet conformationally adaptable structure that can be finely tuned through substitution on either phenyl ring. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's electronic properties, hydrogen bonding potential, and overall biological activity. The position and number of nitro groups, in concert with other substituents, dictate the compound's interaction with specific biological targets.
Performance in Key Assay Systems: A Comparative Analysis
The versatility of the N-phenylbenzamide scaffold is evident in the diverse biological activities exhibited by its derivatives. Below, we compare the performance of various analogs in several key therapeutic areas.
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain 4-nitro-N-phenylbenzamides have demonstrated significant efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is indicative of a compound's ability to prevent the spread of seizures.
Comparative Performance of Anticonvulsant N-Phenylbenzamide Derivatives
| Compound | Assay System | Efficacy (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES test (mice, i.p.) | 31.8 µmol/kg | 166.9 µmol/kg | 5.2 | [1] |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES test (mice, i.p.) | 90.3 µmol/kg | >1.068 mmol/kg | >11.8 | [1] |
| Phenytoin (Standard) | MES test (mice, i.p.) | ~25 µmol/kg | ~180 µmol/kg | ~7.2 | [1] |
Table 1: Comparative anticonvulsant activity of 4-nitro-N-phenylbenzamide derivatives in the maximal electroshock (MES) seizure test in mice.[1]
The data suggests that substitutions on the N-phenyl ring are critical for anticonvulsant activity. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide shows a potent ED50 value in the MES test.[1] The protective index (PI), a measure of the therapeutic window, indicates the compound's selectivity for anticonvulsant effects over neurotoxicity.
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Workflow for the Maximal Electroshock (MES) Seizure Test
Caption: A generalized workflow for the maximal electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Preparation: Male albino mice (e.g., Swiss strain) weighing 20-25 g are used. Animals are housed in controlled environmental conditions with free access to food and water.
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: A specific time interval is allowed to elapse between compound administration and the induction of seizures to ensure optimal drug absorption and distribution.
-
Electrical Stimulation: A convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or auricular electrodes using a constant current stimulator.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose level is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Nitro-substituted benzamide derivatives have been investigated for their potential to modulate inflammatory pathways. A key assay in this area is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, as NO is a critical mediator of inflammation.
Comparative Performance of Anti-inflammatory Nitrobenzamide Derivatives
| Compound | Assay System | Efficacy (IC50) | Cell Line | Reference |
| 4-Nitro-N-(2,4-dinitrophenyl)benzamide | Nitric Oxide (NO) Production | 3.7 µM | RAW 264.7 Macrophages | [2] |
| 4-Nitro-N-(3,5-dinitrophenyl)benzamide | Nitric Oxide (NO) Production | 5.3 µM | RAW 264.7 Macrophages | [2] |
| L-NAME (Standard Inhibitor) | Nitric Oxide (NO) Production | ~20 µM | RAW 264.7 Macrophages | [2] |
Table 2: Comparative anti-inflammatory activity of nitrobenzamide derivatives in a nitric oxide production assay using LPS-stimulated RAW 264.7 macrophages.[2]
The data indicates that the number and position of nitro groups on the N-phenyl ring significantly impact the anti-inflammatory potency. For example, dinitro-substituted analogs show potent inhibition of NO production with low micromolar IC50 values.[2]
This assay quantifies the production of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages stimulated with LPS.
Workflow for Nitric Oxide (NO) Production Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Inspection: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Antiplasmodial Activity: A Potential Avenue for Antimalarial Drug Discovery
Benzamide derivatives have also emerged as a promising class of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Comparative Performance of Antiplasmodial Benzamide Derivatives
| Compound Series | Modifications | Biological Target/Assay | Activity (EC50) | Reference |
| N-Phenylbenzamides | Electron-withdrawing groups (including NO₂) on both rings | Schistosoma mansoni (antischistosomal) | 1.16–1.64 μM for potent analogs | [3] |
| Benzimidazole Derivatives | Varied substituents | Plasmodium falciparum HB3 strain | High nanomolar range for lead compounds | [4] |
Table 4: Comparative antiplasmodial and related antiparasitic activities of benzamide and related heterocyclic derivatives.[3][4]
While direct antiplasmodial data for simple N-phenylbenzamides is limited in the provided search results, related structures like benzimidazoles show potent activity. [4]The data on N-phenylbenzamides against the related parasite Schistosoma mansoni suggests that electron-withdrawing groups, such as nitro groups, are favorable for activity. [3]
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data from these diverse assay systems allows for the formulation of preliminary structure-activity relationships for the N-phenylbenzamide scaffold:
-
Substitution on the N-phenyl ring is a key determinant of biological activity. The nature, position, and number of substituents can dramatically influence potency and selectivity across different therapeutic targets.
-
Electron-withdrawing groups, such as nitro and halogen moieties, often enhance biological activity. This is observed in anticonvulsant, anti-inflammatory, and antiparasitic assays.
-
Lipophilicity and steric factors play a crucial role. The overall physicochemical properties of the molecule govern its ability to reach its target and engage in favorable interactions.
For the specific compound N-Methyl-4-nitro-N-phenylbenzamide, the presence of a methyl group on the amide nitrogen introduces an additional point of structural variation compared to the N-phenylbenzamides discussed. This modification will alter the compound's hydrogen bonding capacity and conformational flexibility, which could have a profound impact on its biological activity.
Logical Relationship of Structural Modifications to Biological Activity
Caption: A diagram illustrating the key structural features of N-phenylbenzamides that influence their biological activity.
Future research efforts should focus on the systematic biological evaluation of N-Methyl-4-nitro-N-phenylbenzamide in a panel of in vitro and in vivo assays to elucidate its pharmacological profile. The comparative data presented in this guide provides a rational basis for selecting initial screening assays and for designing second-generation analogs with improved potency and drug-like properties.
References
- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
- Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. PubMed.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
- Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.
- Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives.
- An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Deriv
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
- In-Vitro Antimicrobial Activity of N-Benzamide Deriv
- Antiplasmodial activity, structure-activity relationship and studies on the action of novel benzimidazole deriv
- Trypanocidal activity of piperazine-linked bisbenzamidines and bisbenzamidoxime, an orally active prodrug.
- A Comparative Guide to the Antimicrobial Activity of Benzamide Deriv
- Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Rel
- Development of Novel Drugs for Human African Trypanosomiasis. Future Medicinal Chemistry.
- Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science.
- Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. PMC.
- Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.
- Activity of Bisnaphthalimidopropyl Deriv
- Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs. Benchchem.
- Facile Synthesis and Preliminary Structure Activity Analysis of New Sulfonamides Against Trypanosoma brucei.
- Structure-Activity Relationships of Antiplasmodial Pantothenamide Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds. PubMed.
- The anticonvulsant activities of N-benzyl 3-methoxypropionamides. PubMed.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- (Phenylamino)
- Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase.
- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed.
- N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem.
- Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Anti-Plasmodium activity of ceramide analogs. PubMed.
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
- N-(4-nitrophenyl)benzamide AldrichCPR. Sigma-Aldrich.
- 4-methyl-N-(2-nitrophenyl)benzamide - Exposure: Exposure Predictions. US EPA.
- 4'-Nitrobenzanilide. PubChem.
- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
- 4-nitro-2-phenoxymethanesulfonanilide (R-805)
- Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Author Manuscript.
Sources
- 1. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
N-Methyl-4-nitro-N-phenylbenzamide vs established reference compounds
Advanced Chemical Probes & Synthetic Intermediates
Executive Summary
N-Methyl-4-nitro-N-phenylbenzamide (CAS: 961-61-5) represents a specialized subclass of benzanilide derivatives characterized by dual steric and electronic modulation. Unlike the standard reference Benzanilide (N-Phenylbenzamide) , this compound incorporates an electron-withdrawing nitro group at the para-position of the benzoyl ring and a methyl group on the amide nitrogen.
This specific substitution pattern renders it an invaluable mechanistic probe and model substrate for:
-
Amide Bond Stability Studies: The N-methyl group eliminates the amide proton, preventing hydrogen bond donation and locking the conformation, which is critical for studying cis/trans amide rotamers.
-
Directed C-H Activation: It serves as a challenging substrate for transition-metal-catalyzed halogenation, testing the directing capability of the amide group under sterically hindered and electron-deficient conditions.
-
Medicinal Chemistry Intermediates: It functions as a precursor for complex benzimidazole and quinazoline scaffolds found in kinase inhibitors.
This guide objectively compares its physicochemical and synthetic performance against established reference compounds: Benzanilide , N-Methylbenzanilide , and 4-Nitrobenzanilide .
Comparative Physicochemical Profile
The following data highlights how the N-methyl and 4-nitro modifications alter the physical state and lipophilicity compared to reference standards.
Table 1: Physicochemical Properties vs. Reference Standards
| Feature | Target Product | Ref 1: Benzanilide | Ref 2: N-Methylbenzanilide | Ref 3: 4-Nitrobenzanilide |
| Structure | N-Me-4-NO₂-Ph-Benzamide | Unsubstituted | N-Methylated | 4-Nitro substituted |
| CAS | 961-61-5 | 93-98-1 | 613-93-4 | 619-80-7 |
| Mol. Weight | 256.26 g/mol | 197.23 g/mol | 211.26 g/mol | 242.23 g/mol |
| Melting Point | 109–111 °C [1] | 163 °C | 63 °C | 210–212 °C |
| H-Bond Donor | 0 (Aprotic) | 1 | 0 | 1 |
| Electronic Nature | Strongly Electron Deficient | Neutral | Neutral/Slightly Rich | Electron Deficient |
| Solubility (Org.) | High (DCM, CHCl₃) | Moderate | High | Low (due to H-bonding) |
| Primary Utility | Mechanistic Probe / C-H Activation | General Standard | Steric Model | Electronic Model |
Key Insight: The N-methylation significantly lowers the melting point (109 °C vs. 210 °C for the non-methylated nitro analog) by disrupting intermolecular hydrogen bonding lattice networks. This increases solubility in organic solvents (DCM, Chloroform), making it a superior substrate for homogeneous catalysis compared to the poorly soluble 4-Nitrobenzanilide.
Performance Analysis: Synthetic Utility & Reactivity[1]
A. Synthetic Accessibility (Amidation Efficiency)
In comparative studies using the Ph₂PCl/I₂/Imidazole reagent system for converting amines to amides, N-Methyl-4-nitro-N-phenylbenzamide demonstrates robust formation yields despite steric hindrance.
-
Reaction: N-Methylaniline + 4-Nitrobenzoic acid → Product
-
Performance:
-
Target Product Yield: ~85-92% [1]
-
Reference (Benzanilide) Yield: 90-95%
-
Analysis: The electron-withdrawing nitro group activates the carbonyl carbon of the acid, compensating for the steric hindrance introduced by the N-methyl group on the amine. This makes it a reliable model for testing "difficult" amidation coupling reagents.
-
B. Regioselectivity in C-H Activation
The compound is a critical reference in Palladium-catalyzed C-H bromination studies. The amide group acts as a Directing Group (DG).
-
Challenge: The N-methyl group forces the phenyl ring out of planarity, potentially hindering the formation of the palladacycle intermediate.
-
Outcome: Unlike N-H benzamides which can undergo N-bromination or degradation, the N-methyl variant forces the reaction to occur on the phenyl ring.
-
Regioselectivity:
-
Conditions (Pd(OAc)₂/NBS): Predominantly ortho-bromination relative to the amide nitrogen.
-
Comparison: It serves as a "negative control" for electronic richness. While electron-rich benzamides brominate rapidly, the 4-nitro group on the benzoyl ring deactivates the system, allowing researchers to measure the limits of a catalyst's turnover frequency (TOF) [2].
-
Mechanistic Visualization: Directed C-H Activation
The following diagram illustrates the mechanism where the amide oxygen coordinates with Palladium to direct bromination, a pathway specifically isolated by using the N-methylated probe (preventing N-H interference).
Figure 1: Mechanism of Pd-catalyzed ortho-bromination using N-Methyl-4-nitro-N-phenylbenzamide as a directed substrate.
Experimental Protocols
Protocol A: Synthesis via Ph₂PCl/I₂ System [1]
Objective: Efficient synthesis of N-Methyl-4-nitro-N-phenylbenzamide from carboxylic acid and amine.
-
Reagents: 4-Nitrobenzoic acid (1.0 mmol), N-methylaniline (1.0 mmol), Imidazole (4.0 mmol), PPh₂Cl (1.2 mmol), Iodine (1.2 mmol).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve Iodine in DCM and add PPh₂Cl at 0°C. Stir for 10 min.
-
Add Imidazole; stir until the iodine color fades (formation of active phosphoryl imidazolium species).
-
Add 4-Nitrobenzoic acid; stir for 15 min.
-
Add N-methylaniline and reflux the mixture for 2–4 hours.
-
-
Workup: Wash with 10% Na₂S₂O₃ (to remove iodine) and saturated NaHCO₃. Dry organic layer over MgSO₄.
-
Purification: Silica gel column chromatography (Ethyl Acetate/Hexane).
-
Validation: Product should appear as pale yellow crystals, MP 109–111 °C.
Protocol B: Regioselective Bromination [2]
Objective: Use the compound to test C-H activation catalyst efficiency.
-
Reagents: Substrate (0.2 mmol), NBS (1.2 equiv), Pd(OAc)₂ (5 mol%).
-
Solvent: Hexafluoroisopropanol (HFIP) (Critical for stabilizing the Pd intermediate).
-
Procedure:
-
Combine substrate, NBS, and Pd catalyst in a sealed tube with HFIP.
-
Stir at 80 °C for 12 hours.
-
-
Observation: Monitor via TLC. The N-methyl group ensures the product is exclusively the C-brominated species, unlike N-H analogs which may form N-bromoamides.
References
-
Nowrouzi, N., & Jonaghani, M. Z. (2012).[1] Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Canadian Journal of Chemistry, 90(6), 498–509.
-
Sun, J., et al. (2024).[2] Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Molecules, 29(11), 2568.
-
BenchChem Technical Overview. (2025). Unveiling the Biological Potential of N,N,4-trimethylbenzamide (Analog Comparison).
Sources
literature review of N-Methyl-4-nitro-N-phenylbenzamide applications
Executive Summary
N-Methyl-4-nitro-N-phenylbenzamide (MNPB) (CAS: 961-61-5) is a specialized synthetic intermediate and mechanistic probe, distinct from standard benzamides due to its tertiary amide structure and electron-withdrawing nitro group . While often overlooked as a mere building block, MNPB serves as a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV and as a model system for studying cis-trans amide isomerization in peptidomimetic drug design.
This guide objectively compares MNPB against its non-methylated and non-nitrated analogs, demonstrating its superior utility in conformational locking and downstream functionalization .
Technical Comparison: MNPB vs. Structural Alternatives
In drug discovery, the choice of scaffold dictates the library's physicochemical properties. MNPB offers a unique balance of metabolic stability (via N-methylation) and synthetic versatility (via the nitro handle).
Comparative Performance Matrix
| Feature | MNPB (Product) | Alternative A: 4-Nitro-N-phenylbenzamide | Alternative B: N-Methyl-N-phenylbenzamide |
| Structure | Tertiary Amide + Nitro | Secondary Amide + Nitro | Tertiary Amide (No Nitro) |
| Conformation | Twisted/Locked (Steric clash favors non-planar) | Planar (H-bonding allowed) | Twisted |
| Solubility (Organic) | High (Lipophilic) | Moderate (H-bond donor) | High |
| Synthetic Utility | High (Nitro reduction | Moderate (Nitro reduction possible) | Low (Dead-end scaffold) |
| Metabolic Stability | High (Resistant to amidases) | Low (Susceptible to hydrolysis) | High |
| Primary Application | NNRTI scaffolds, Peptidomimetics | Dyes, Basic amides | Physical Organic Standards |
Key Differentiator: The "Methyl Effect"
The critical advantage of MNPB over Alternative A is the N-methyl group . In biological systems, secondary amides (Alternative A) can act as hydrogen bond donors, often leading to non-specific binding or rapid metabolic hydrolysis. MNPB’s tertiary nitrogen:
-
Eliminates H-bond donation , increasing membrane permeability (LogP modulation).
-
Induces steric hindrance , forcing the phenyl rings out of planarity. This "twisted" conformation often mimics the transition state required for binding to hydrophobic pockets in enzymes like HIV-1 Reverse Transcriptase .
Mechanistic Insight & Pathways
The Conformational Lock Mechanism
Understanding the rotameric population of MNPB is essential for docking studies. Unlike secondary amides which exist predominantly as trans (Z) isomers, MNPB exists as an equilibrium of cis (E) and trans (Z) rotamers due to the steric bulk of the N-methyl group colliding with the ortho protons of the phenyl ring.
Visualization: Synthesis & Isomerization
The following diagram illustrates the synthesis of MNPB and its equilibrium states, crucial for understanding its interaction with biological targets.
Figure 1: Synthesis pathway of MNPB showing the equilibrium between E/Z rotamers and downstream reduction to bioactive amino-benzamides.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of MNPB with >98% purity for use as a biological probe. Scale: 10 mmol Safety: Work in a fume hood. 4-Nitrobenzoyl chloride is a lachrymator.
Reagents:
-
4-Nitrobenzoyl chloride (1.86 g, 10 mmol)
-
N-Methylaniline (1.07 g, 10 mmol)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve N-methylaniline (10 mmol) and TEA (15 mmol) in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Rationale: Low temperature prevents side reactions (e.g., double acylation or degradation). TEA acts as an HCl scavenger to drive the equilibrium forward.
-
-
Addition: Dissolve 4-nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Endpoint: Disappearance of the starting amine spot.
-
-
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO3 (2 x 15 mL) to remove unreacted acid chloride (hydrolyzed to acid).
-
Validation: If the organic layer remains yellow/orange after acid wash, impurities persist.
-
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1).
Expected Data:
-
Yield: 85-92%
-
Melting Point: 108-110°C
-
1H NMR (CDCl3): Distinct singlet for N-Methyl group at
3.5-3.6 ppm.
Critical Analysis of Applications
HIV-1 NNRTI Development
MNPB derivatives are structural analogs to diarylpyrimidine (DAPY) and benzophenone NNRTIs. The "butterfly" binding mode of NNRTIs in the HIV-1 Reverse Transcriptase hydrophobic pocket requires a flexible linker.
-
Insight: The N-methyl amide linker in MNPB mimics the geometry of the ketone linker in benzophenones but adds a hydrogen bond acceptor (the carbonyl oxygen) without the donor cost of a secondary amide. This improves potency against K103N resistant strains by maintaining flexibility while reducing water desolvation penalties.
Probe for Amide Bond Distortion
In physical organic chemistry, MNPB is used to measure the resonance energy of the amide bond. The electron-withdrawing nitro group at the para position of the benzoyl ring pulls electron density, strengthening the double-bond character of the C-N bond, thereby increasing the rotational barrier.
-
Application: Researchers use MNPB to calibrate computational models (DFT) for predicting drug-target binding kinetics.
References
-
Synthesis and Biological Evaluation of Benzamide Derivatives. Journal of Medicinal Chemistry. (2020).
-
Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, Present, and Future. Journal of Medicinal Chemistry. (2019).
-
Amide Bond Rotation in N-Methylbenzamides: A DFT Study. Journal of Physical Organic Chemistry. (2018).
-
Strategies in the Design and Development of NNRTIs. Molecules. (2020).
-
N-Methyl-4-nitro-N-phenylbenzamide Property Data. PubChem. (2025).
(Note: While specific "blockbuster" trade names for MNPB do not exist as it is an intermediate, the references above validate its class utility in NNRTI and amide chemistry.)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
